Product packaging for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL(Cat. No.:CAS No. 215940-92-4)

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Cat. No.: B1145043
CAS No.: 215940-92-4
M. Wt: 117.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4) is a versatile chiral intermediate of significant value in pharmaceutical research and development. Its structure, featuring both an amino group and a hydroxyl group on a tetrahydropyran ring, makes it a valuable building block for the synthesis of various biologically active molecules . The compound is notably cited in patent research for its role as a key scaffold in the development of potent dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment or prevention of Type 2 diabetes . This specific application highlights its importance in creating therapies for metabolic disorders. Beyond its application in diabetes research, this aminotetrahydropyran derivative serves as a versatile chiral synthon in medicinal chemistry. It is employed in the design and production of compounds targeting a range of conditions, including neurological disorders, cardiovascular diseases, and infectious diseases . The unique chemical properties and stability of this compound also make it suitable for use in the development of chiral catalysts and ligands for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅H₁₁NO₂ B1145043 TRANS-4-AMINOTETRAHYDROPYRAN-3-OL CAS No. 215940-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and drug-like properties is relentless. Among the privileged structures that have garnered significant attention is the tetrahydropyran ring, a core component of numerous natural products and pharmaceutical agents.[1] This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthetic history of a particularly valuable derivative: TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.

The trans-4-amino-3-hydroxytetrahydropyran moiety is a key building block in the synthesis of a wide array of biologically active molecules. Its rigid, chair-like conformation and the stereospecific placement of the amino and hydroxyl groups provide a unique scaffold for interacting with biological targets, making it a sought-after component in drug discovery programs.

Discovery and Early Recognition

While a definitive, singular "discovery" of this compound in a natural context or as a standalone therapeutic agent is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of aminocyclitols and substituted sugar mimetics as potential therapeutics. The inherent value of the aminotetrahydropyran scaffold was recognized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[2] The specific trans stereochemistry of the 4-amino and 3-hydroxyl groups was identified as a crucial element for specific biological activities, driving the development of stereoselective synthetic routes.

Evolution of Synthetic Strategies

The synthesis of polysubstituted tetrahydropyrans has been a central theme in organic chemistry, with a variety of methods developed to control the stereochemical outcomes.[3][4][5] The journey to efficient and stereoselective syntheses of this compound reflects the advancements in synthetic methodology over the past few decades.

Key Synthetic Approaches: A Chronological Perspective

The synthesis of the tetrahydropyran ring system has been approached from multiple angles, with several key reactions forming the bedrock of modern strategies. These include:

  • Oxocarbenium Ion-Mediated Cyclizations: This powerful strategy involves the formation of a reactive oxocarbenium ion which then undergoes an intramolecular cyclization. The Prins cyclization is a prominent example of this class of reactions and has been extensively utilized for the construction of tetrahydropyran rings.[6][7][8]

  • Hetero-Diels-Alder Reactions: This cycloaddition reaction provides a convergent and often highly stereoselective route to dihydropyran intermediates, which can then be further elaborated to the desired saturated ring system.

  • Intramolecular Michael Additions: The conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound offers a reliable method for the formation of the tetrahydropyran ring.

  • Radical Cyclizations: While less common for this specific target, radical-mediated cyclizations have also been employed in the synthesis of tetrahydropyran derivatives.[1]

The stereoselective synthesis of this compound often involves a multi-step sequence, starting from achiral or chiral starting materials and employing stereocontrolling reactions to establish the desired trans relationship between the amino and hydroxyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with representative synthetic methods for tetrahydropyran scaffolds, providing a comparative overview of their efficiency. It is important to note that specific yields for the direct synthesis of this compound are not always explicitly reported in the literature, and the data below is compiled from syntheses of closely related analogs and the core tetrahydropyran ring.

Synthetic MethodKey ReagentsTypical Yield (%)DiastereoselectivityReference(s)
Prins CyclizationLewis or Brønsted Acids60-90High (trans favored)[6][7][9]
Hetero-Diels-Alder CycloadditionChiral Lewis Acids70-95High[1]
Intramolecular Michael AdditionBase or Acid Catalysis50-85Substrate Dependent[1]
Epoxide Ring OpeningNitrogen Nucleophile50-80High (trans)[10]

Detailed Experimental Protocols

Synthesis of a this compound derivative via Epoxide Ring Opening

  • Step 1: Epoxidation of a Dihydropyran Precursor: A suitably protected 3,4-dihydropyran is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the epoxide is purified by column chromatography.

  • Step 2: Regio- and Stereoselective Epoxide Opening: The purified epoxide is dissolved in a protic solvent, such as isopropanol, and treated with a nitrogen nucleophile, for example, sodium azide (NaN₃) in the presence of a Lewis acid or ammonium chloride. The reaction is typically heated to reflux to ensure complete conversion. The azide attacks the C4 position from the face opposite to the epoxide oxygen, resulting in a trans-azido alcohol.

  • Step 3: Reduction of the Azide: The resulting azido alcohol is then reduced to the corresponding primary amine. A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step 4: Deprotection (if necessary): If protecting groups were used on the hydroxyl or amino functionalities, a final deprotection step is carried out under appropriate conditions to yield this compound.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a series of logical steps, starting from a simple precursor and building complexity through controlled chemical transformations. The following diagram illustrates a generalized synthetic workflow.

G Generalized Synthetic Workflow for this compound A Dihydropyran Precursor B Epoxidation A->B m-CPBA C Tetrahydropyran Epoxide B->C D Nucleophilic Ring Opening (Azide) C->D NaN3 E trans-Azido Alcohol D->E F Reduction of Azide E->F LiAlH4 or H2/Pd-C G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Another key strategic approach, the Prins cyclization, offers a convergent route to the tetrahydropyran core. The logical flow of this strategy is depicted below.

G Prins Cyclization Strategy for Tetrahydropyran Synthesis A Homoallylic Alcohol D Oxocarbenium Ion Formation A->D B Aldehyde B->D C Lewis/Brønsted Acid C->D E Intramolecular Cyclization D->E F Substituted Tetrahydropyran E->F

Caption: Logical flow of the Prins cyclization for tetrahydropyran synthesis.

Conclusion and Future Outlook

This compound has solidified its position as a valuable building block in medicinal chemistry. While its initial discovery is not marked by a singular event, its importance has grown organically with the increasing demand for sp³-rich, stereochemically defined scaffolds in drug discovery. The evolution of its synthesis from classical methods to modern, highly stereoselective strategies showcases the progress in the field of organic chemistry. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the synthesis of this and related aminotetrahydropyranols, as well as the exploration of their utility in novel therapeutic areas. The continued investigation into the biological activities of molecules incorporating this privileged scaffold is expected to yield new and improved drug candidates for a variety of diseases.

References

A Comprehensive Technical Guide to the Physicochemical Properties of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its substituted tetrahydropyran scaffold. The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation as a therapeutic agent. This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes visualizations to aid in understanding its chemical structure and characterization workflow.

Chemical Structure and Identifier

The chemical structure of this compound consists of a tetrahydropyran ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with a trans stereochemical relationship between these two substituents.

Caption: Chemical structure of this compound.

Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted and should be considered as estimates.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C5H11NO2[1][2][3][4][5]
Molecular Weight 117.15 g/mol [1][2][3][4][5]
CAS Number 215940-92-4[1][2][4][6]
Physical Form Solid[2]
Boiling Point 234.2 °C at 760 mmHg[2]
Melting Point Not experimentally determined

Table 2: Solubility and Partitioning Properties

PropertyValueSource
XLogP3 (Computed) -1.3[7]
Aqueous Solubility Not experimentally determined

Table 3: Spectroscopic and Other Properties

PropertyValueSource
Topological Polar Surface Area (Computed) 55.5 Ų[7]
¹H NMR, ¹³C NMR No specific data available
Infrared (IR) Spectrum No specific data available
Mass Spectrum No specific data available

Experimental Protocols

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination cluster_3 Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp pka pKa Measurement purification->pka solubility Aqueous Solubility Assay purification->solubility logp LogP/LogD Determination purification->logp analysis Data Compilation and Analysis nmr->analysis ms->analysis ir->analysis mp->analysis pka->analysis solubility->analysis logp->analysis report Technical Report Generation analysis->report

Caption: Workflow for the physicochemical characterization of a chemical compound.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

  • A small, finely powdered sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the sample melts is recorded. This is typically reported as the range from the first appearance of liquid to the complete liquefaction of the solid.

pKa Determination

Objective: To determine the acid dissociation constant(s) of the ionizable groups (the amino and hydroxyl groups) in this compound.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the titration curve.

Aqueous Solubility Determination

Objective: To quantify the concentration of this compound in water at saturation.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered or centrifuged to remove the undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

LogP/LogD Determination

Objective: To measure the partitioning of this compound between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology (Shake-Flask Method):

  • A solution of the compound at a known concentration is prepared in either the aqueous or organic phase.

  • Equal volumes of the n-octanol and the aqueous buffer (at a specific pH for LogD) are added to a flask.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

  • The concentration of the compound in both the aqueous and organic phases is determined.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio. LogD is the logarithm of the distribution coefficient at a specific pH.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectral features based on its structure are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring. The chemical shifts and coupling patterns of the protons on carbons 3 and 4 would be indicative of their relative stereochemistry (trans). The protons of the CH2 groups in the ring would likely appear as complex multiplets. Signals for the amine (NH2) and hydroxyl (OH) protons would also be present, and their chemical shifts may be broad and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and amino groups (C3 and C4) would be downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine.

  • C-H stretching vibrations for the sp³ hybridized carbons of the ring would appear just below 3000 cm⁻¹.

  • An N-H bending vibration may be observed around 1600 cm⁻¹.

  • A C-O stretching vibration for the alcohol would be expected in the 1050-1200 cm⁻¹ region.

  • A C-O-C stretching vibration for the ether linkage in the tetrahydropyran ring would likely be present in the 1070-1150 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (117.15 g/mol ). Common fragmentation patterns for this type of molecule could involve the loss of water (H₂O) from the molecular ion, or cleavage of the tetrahydropyran ring.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some fundamental properties like molecular weight and boiling point have been reported, there is a notable lack of experimentally determined data for key parameters such as melting point, pKa, and aqueous solubility. The provided experimental protocols offer a framework for the systematic characterization of this and related compounds. A thorough experimental investigation of these properties is crucial for advancing the understanding and potential application of this compound in the field of drug development.

References

Spectroscopic Characterization of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (CAS No: 215940-92-4).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document presents predicted and characteristic spectroscopic data, detailed experimental protocols, and a logical workflow for the structural elucidation of this compound.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₁₁NO₂[1][2][3][4]

  • Molecular Weight: 117.15 g/mol [1][2][3][4]

  • Exact Mass: 117.078978594 Da[1]

  • Physical Form: Solid[2]

  • Boiling Point: 234.2°C at 760 mmHg[2]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 3.6m2HO-CH₂
~3.5m1HCH-OH
~3.2m2HO-CH₂
~2.8m1HCH-NH₂
~2.5br s3HNH₂, OH
~1.8m1HCH₂ (axial)
~1.4m1HCH₂ (equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~70.0C-OH
~68.5O-CH₂
~65.0O-CH₂
~55.0C-NH₂
~30.0CH₂
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Strong, BroadO-H, N-HStretching
2960 - 2850Medium-StrongC-HStretching
1650 - 1580MediumN-HBending
1470 - 1430MediumC-HBending
1150 - 1050StrongC-OStretching
1100 - 1000StrongC-NStretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zIonNotes
118.0863[M+H]⁺Molecular ion peak (protonated)
117.0789[M]⁺Molecular ion peak
100.0762[M-NH₃]⁺Loss of ammonia
99.0708[M-H₂O]⁺Loss of water
87.0551[M-CH₂O]⁺Loss of formaldehyde from the ring
71.0602[M-C₂H₄O]⁺Fragmentation of the pyran ring
57.0704[C₄H₉]⁺Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[6][7][8][9]

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[10]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[6][8][9]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[11]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to specific functional groups.[11][12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).[13] Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[13]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[14][15]

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, where it is vaporized by heating.[16]

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[14][16]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Unknown Compound (this compound) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data Determine Molecular Weight IR_Data Functional Groups IR->IR_Data Identify Key Bonds NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Map Connectivity Structure Proposed Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on the Stereochemistry and Isomeric Forms of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of trans-4-aminotetrahydropyran-3-ol, a valuable building block in medicinal chemistry and drug discovery. Due to the presence of two chiral centers, this molecule can exist as a pair of enantiomers. This document details their isomeric forms, provides a summary of their physical and chemical properties, outlines a general synthetic and resolution pathway, and includes a detailed, albeit illustrative, experimental protocol.

Introduction to the Stereochemistry of this compound

This compound possesses two stereocenters at the C3 and C4 positions of the tetrahydropyran ring. The trans configuration indicates that the amino and hydroxyl groups are on opposite sides of the ring's plane. This arrangement gives rise to a pair of non-superimposable mirror images, known as enantiomers.

The two enantiomers of this compound are:

  • (3R,4S)-4-aminotetrahydropyran-3-ol

  • (3S,4R)-4-aminotetrahydropyran-3-ol

A mixture containing equal amounts of these two enantiomers is referred to as a racemic mixture or racemate. The separation of this racemate into its individual, optically pure enantiomers is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs), as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Isomeric Forms and Their Properties

The distinct spatial arrangement of atoms in each enantiomer results in identical physical properties in a non-chiral environment, such as melting point and boiling point. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.

Property(±)-trans-4-Aminotetrahydropyran-3-ol (Racemate)(+)-(3S,4R)-4-Aminotetrahydropyran-3-ol(-)-(3R,4S)-4-Aminotetrahydropyran-3-ol
Molecular Formula C₅H₁₁NO₂[1]C₅H₁₁NO₂[2]C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [1]117.15 g/mol [2]117.15 g/mol
CAS Number 215940-92-4[1]1309081-53-5[1]1096594-11-4 (hydrochloride)[3]
Appearance SolidData not availableData not available
Boiling Point 234.2 °C at 760 mmHg[4]Data not availableData not available
Optical Rotation Positive (+)Negative (-)

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure forms of this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

General Synthesis of Racemic this compound

A common route to aminotetrahydropyran scaffolds involves the Prins cyclization or related methodologies.[5] A general, illustrative synthesis of the racemic this compound could proceed via the epoxidation of a suitable unsaturated precursor, followed by regioselective ring-opening with an amine.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with the most common being the formation of diastereomeric salts using a chiral resolving agent. Chiral acids, such as tartaric acid, are frequently employed for the resolution of racemic amines. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure amine.

G cluster_synthesis Synthesis of Racemate cluster_resolution Chiral Resolution Start Starting Materials Reaction Chemical Synthesis Start->Reaction Racemate (±)-trans-4-Aminotetrahydropyran-3-ol Reaction->Racemate ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid) SaltFormation Diastereomeric Salt Formation Separation Fractional Crystallization Liberation1 Liberation of (+)-Enantiomer Liberation2 Liberation of (-)-Enantiomer Enantiomer1 (+)-(3S,4R)-Enantiomer Enantiomer2 (-)-(3R,4S)-Enantiomer

Figure 1: A generalized workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Illustrative Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis of Racemic this compound

Step 1: Epoxidation of a Dihydropyran Precursor A suitable dihydropyran precursor is dissolved in a chlorinated solvent (e.g., dichloromethane). A peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is added portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Regioselective Ring-Opening with an Amine The crude epoxide is dissolved in an alcohol solvent (e.g., methanol or isopropanol). A source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) is added, and the mixture is heated in a sealed vessel. The reaction progress is monitored by TLC or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford racemic this compound.

Chiral Resolution of (±)-trans-4-Aminotetrahydropyran-3-ol

This protocol is based on the general principle of diastereomeric salt formation and may need to be adapted.

Step 1: Formation of Diastereomeric Salts Racemic this compound is dissolved in a suitable solvent, such as ethanol or methanol. A stoichiometric amount of a chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) dissolved in the same solvent is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

Step 2: Fractional Crystallization The precipitated crystals (the less soluble diastereomeric salt) are collected by filtration. The filtrate, containing the more soluble diastereomeric salt, is set aside. The collected crystals are recrystallized from the same solvent to improve diastereomeric purity. The purity can be assessed by measuring the optical rotation of the salt at each crystallization step.

Step 3: Liberation of the Enantiomers The separated diastereomeric salts are treated with a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free enantiomer. The aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the enantiomerically enriched this compound. The process is repeated for the filtrate containing the other diastereomer to obtain the opposite enantiomer. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The stereochemistry of this compound is a critical aspect for its application in drug development. The ability to synthesize and separate the individual (3R,4S) and (3S,4R) enantiomers allows for the investigation of their unique biological activities and the development of safer and more efficacious therapeutic agents. The methodologies outlined in this guide provide a foundation for researchers and scientists working with this important chiral building block. Further research into more direct asymmetric syntheses could provide more efficient routes to these valuable compounds.

References

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, a key building block in synthetic and medicinal chemistry.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₅H₁₁NO₂[1][2][3]
Molecular Weight117.15 g/mol [1][2][3][4]

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and signaling pathways involving this compound are highly specific to its application in novel drug development and are typically proprietary or published in peer-reviewed literature. Researchers are advised to consult scientific databases for specific use-cases.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name and its primary molecular identifiers.

A This compound B Molecular Formula C5H11NO2 A->B C Molecular Weight 117.15 A->C

Core molecular properties of the compound.

References

A Technical Guide to TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, a key chiral building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, and detailed physicochemical properties. Furthermore, this guide will outline a representative synthetic protocol and analytical methodologies for its characterization. A significant focus will be placed on its application in the synthesis of targeted therapeutics, specifically Bruton's tyrosine kinase (BTK) inhibitors, with a detailed look at the relevant B-cell receptor (BCR) signaling pathway.

Commercial Availability and Suppliers

This compound (CAS No: 215940-92-4) is readily available from a variety of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to kilograms, with purities generally exceeding 97%. It is important for researchers to consult the specific documentation from their chosen supplier for lot-specific purity and analytical data.

Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierTypical PurityAvailable FormsStorage Conditions
Sigma-Aldrich≥98%Solid4°C, protect from light[1]
United States BiologicalHighly PurifiedSolid-20°C[2][3]
BLD PharmCustomSolidRoom temperature, inert atmosphere, keep in dark place[4]
Advanced ChemBlocks≥97%SolidInquire with supplier
ChemScene≥98%Solid4°C, protect from light[1]

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 215940-92-4[1][2][5][6]
Molecular Formula C5H11NO2[2][5][6]
Molecular Weight 117.15 g/mol [2][5][6]
IUPAC Name (3S,4R)-4-aminooxan-3-ol[5]
Appearance Solid[1]
Boiling Point 234.2°C at 760 mmHg[1]
Melting Point >265°C (dec.) (for a related compound, 4-amino-tetrahydropyran-4-carboxylic acid)[7]
Purity ≥97-98%[1][6]
Storage Temperature 4°C to -20°C, protect from light[1][2]

Application in Drug Discovery: A Key Intermediate for BTK Inhibitors

This compound is a critical chiral intermediate in the synthesis of several targeted therapies, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (PCI-32765).[8][9][10] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[8][10] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the BCR pathway is constitutively active, driving cancer cell growth.[8][10]

Ibrutinib and other BTK inhibitors function by covalently and irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK.[8][9] This binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling cascades that promote cell survival and proliferation.[8][10] The chiral nature of this compound is crucial for the specific stereochemistry required for potent and selective inhibition of BTK by the final drug molecule.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of its inhibition by drugs derived from this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PI3K PI3K LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 PIP2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Downstream Signaling AKT AKT PI3K->AKT Activation AKT->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription Ibrutinib Ibrutinib (derived from TRANS-4-AMINO- TETRAHYDROPYRAN-3-OL) Ibrutinib->BTK Irreversible Inhibition (Covalent bond at Cys-481) Antigen Antigen Antigen->BCR Activation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of this compound. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

A common synthetic route to aminotetrahydropyran scaffolds involves a Prins-type cyclization. The following is a generalized workflow based on established chemical principles.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., Homoallylic alcohol, Aldehyde) Prins Prins Cyclization (Lewis Acid Catalyst, e.g., InCl3) Start->Prins Intermediate 4-Halotetrahydropyran Intermediate Prins->Intermediate Azide Azide Displacement (e.g., NaN3) Intermediate->Azide Azido_alcohol 4-Azidotetrahydropyran-3-ol Azide->Azido_alcohol Reduction Reduction of Azide (e.g., H2, Pd/C or LiAlH4) Azido_alcohol->Reduction Final_Product This compound Reduction->Final_Product

Caption: A representative synthetic workflow for this compound.

Representative Protocol:

  • Prins Cyclization: To a solution of a suitable homoallylic alcohol in a chlorinated solvent (e.g., dichloromethane), an aldehyde is added. The mixture is cooled (e.g., to 0°C), and a Lewis acid catalyst (e.g., indium(III) chloride) is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-halotetrahydropyran intermediate.

  • Azide Displacement: The crude intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide), and sodium azide is added. The mixture is heated (e.g., to 80°C) and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Azido Alcohol: After cooling to room temperature, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

  • Reduction of the Azide: The purified azido alcohol is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran). A reducing agent is then added. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used, and the mixture is stirred under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH4) can be used in an anhydrous solvent like THF.

  • Final Work-up and Purification: After the reduction is complete, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure. If a chemical reductant was used, a careful aqueous work-up is necessary. The final product, this compound, can be purified by recrystallization or column chromatography to achieve the desired purity.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is used to confirm the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring are characteristic of the trans configuration.

  • 13C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.

High-Performance Liquid Chromatography (HPLC):

HPLC is a critical technique for assessing the purity and, importantly, the enantiomeric excess of the chiral product.

Representative Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is commonly used, as the molecule lacks a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For detailed and specific applications, it is essential to consult the primary scientific literature and the technical documentation provided by suppliers.

References

An In-depth Technical Guide to the Basic Reactivity of Amino and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fundamental reactivity of amino and hydroxyl groups, two of the most prevalent functional groups in organic chemistry and drug development. Understanding their intrinsic basicity, nucleophilicity, and reaction mechanisms is paramount for designing novel therapeutics, optimizing synthetic routes, and elucidating biological pathways.

Core Concepts: Basicity and Nucleophilicity

The reactivity of both amino and hydroxyl groups is fundamentally governed by the lone pair of electrons on the nitrogen and oxygen atoms, respectively. This electron pair allows them to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases/nucleophiles (electron pair donors to an electrophile).

Basicity is a thermodynamic concept that describes the ability of a functional group to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. Generally, amines are more basic than alcohols.[1] This is because nitrogen is less electronegative than oxygen, and thus holds its lone pair of electrons less tightly, making them more available for protonation.

Nucleophilicity is a kinetic concept that measures the rate at which a species donates its electron pair to an electrophilic carbon atom. While closely related to basicity, nucleophilicity is also influenced by factors such as sterics, solvent, and the nature of the electrophile.[2] In many cases, stronger bases are also stronger nucleophiles; however, this is not always the case, particularly with sterically hindered bases.

Quantitative Comparison of Basicity: pKa Values

The pKa value is a crucial parameter for predicting the protonation state of a functional group at a given pH and for comparing the relative basicity of different compounds. The following tables summarize the approximate pKa values for the conjugate acids of various classes of amines and alcohols.

Table 1: Approximate pKa Values of the Conjugate Acids of Various Amines [3][4][5]

Amine ClassExampleStructureApproximate pKa of Conjugate Acid (R-NH₃⁺, R₂-NH₂⁺, R₃-NH⁺)
Primary AlkylamineMethylamineCH₃NH₂10.6
Secondary AlkylamineDimethylamine(CH₃)₂NH10.7
Tertiary AlkylamineTrimethylamine(CH₃)₃N9.8
Aromatic AmineAnilineC₆H₅NH₂4.6

Note: The basicity of alkylamines generally follows the trend: secondary > primary > tertiary in aqueous solution, which is a result of a combination of inductive effects and solvation effects. Aromatic amines are significantly less basic than alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring.

Alcohol/Phenol ClassExampleStructureApproximate pKa
Primary AlcoholMethanolCH₃OH15.5
Secondary AlcoholIsopropanol(CH₃)₂CHOH17.1
Tertiary Alcoholtert-Butanol(CH₃)₃COH18.0
PhenolPhenolC₆H₅OH10.0

Note: The acidity of alcohols decreases with increasing alkyl substitution due to the electron-donating inductive effect of alkyl groups, which destabilizes the resulting alkoxide ion. Phenols are significantly more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance.

Key Reactions and Experimental Protocols

The differential reactivity of amino and hydroxyl groups is exploited in a vast array of chemical transformations. Below are detailed protocols for two fundamental reactions that highlight their nucleophilic character: alkylation of amines and acylation of alcohols.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine with a primary alcohol, catalyzed by a combination of hydroiodic acid (HI) and sodium bisulfate (NaHSO₄).[8]

Materials:

  • Primary amine (e.g., benzylamine)

  • Primary alcohol (e.g., 1-hexanol)

  • Sodium bisulfate (NaHSO₄)

  • Hydroiodic acid (HI, 55% in water)

  • N-methyl-2-pyrrolidone (NMP)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve the primary amine (0.5 mmol), the primary alcohol (1.0 mmol), and NaHSO₄ (0.5 mmol) in NMP (1 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • While stirring, add HI (55% in water, 0.1 mmol).

  • Heat the reaction mixture to 150 °C and stir for the specified reaction time (typically monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated NaHCO₃ aqueous solution.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic phases and wash with saturated NaCl solution (3 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated amine.

Experimental Protocol: O-Acylation of a Primary Alcohol

This protocol outlines a general, solvent-free method for the acetylation of a primary alcohol using acetic anhydride.[9][10]

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar (optional)

  • Heating source (e.g., oil bath)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 25 mL round-bottom flask, add the primary alcohol (1 mmol).

  • Add acetic anhydride (1.5 mmol) to the flask.

  • Heat the reaction mixture to 60 °C and maintain for 7 hours (or until completion as monitored by TLC). Stirring is optional.

  • After the reaction is complete, quench the reaction by adding water (50 mL) and stir for approximately 15 minutes.

  • Add saturated NaHCO₃ solution (10 mL) to the aqueous phase and extract with ethyl acetate (100 mL).

  • Wash the organic phase with distilled water until it is neutral.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting acetylated product can be further purified if necessary.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate a key biological reaction involving the amino group and a general workflow for assessing nucleophilicity.

Peptide Bond Formation

The formation of a peptide bond is a cornerstone of biochemistry, linking amino acids together to form proteins. The reaction is a condensation reaction where the nucleophilic amino group of one amino acid attacks the electrophilic carbonyl carbon of another amino acid's carboxylic acid group, resulting in the elimination of a water molecule.[11][12][13]

Peptide_Bond_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products AA1 Amino Acid 1 (Carboxyl Group) Activation Carboxyl Activation (e.g., by enzyme or coupling agent) AA1->Activation Step 1 AA2 Amino Acid 2 (Amino Group) Attack Nucleophilic Attack of Amino Group AA2->Attack Activation->Attack Step 2 Tetrahedral Tetrahedral Intermediate Formation Attack->Tetrahedral Step 3 Elimination Elimination of H₂O Tetrahedral->Elimination Step 4 Dipeptide Dipeptide (with Peptide Bond) Elimination->Dipeptide Water Water (H₂O) Elimination->Water

Caption: Mechanism of Peptide Bond Formation.

Workflow for Determining Nucleophilicity

Determining the nucleophilicity of a compound is essential for predicting its reactivity in substitution and addition reactions. This workflow outlines a general approach, combining computational and experimental methods.[14][15]

Nucleophilicity_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Data Analysis & Correlation QM_Calc Quantum Mechanical Calculations (e.g., DFT) MCA_MAA Calculate Methyl Cation/Anion Affinity QM_Calc->MCA_MAA Predict_N Predict Nucleophilicity (N) MCA_MAA->Predict_N Correlate Correlate Computational and Experimental Data Predict_N->Correlate Reaction_Kinetics Measure Reaction Rates (e.g., with standard electrophile) Compare_Rates Compare with Known Nucleophiles Reaction_Kinetics->Compare_Rates Determine_N Determine Experimental Nucleophilicity Compare_Rates->Determine_N Determine_N->Correlate Refine_Model Refine Predictive Model Correlate->Refine_Model End End Refine_Model->End Start Start Start->QM_Calc Start->Reaction_Kinetics

Caption: Workflow for Nucleophilicity Determination.

Conclusion

The amino and hydroxyl groups are fundamental building blocks in the design and synthesis of a vast array of molecules, from pharmaceuticals to materials. A thorough understanding of their relative basicity and nucleophilicity, quantified by parameters like pKa and reaction kinetics, is essential for controlling their reactivity and achieving desired chemical outcomes. The experimental protocols and conceptual workflows presented in this guide provide a solid foundation for researchers and professionals in the field to further explore and harness the rich chemistry of these vital functional groups.

References

The Strategic Role of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically pure molecules is ever-increasing. Chiral building blocks serve as fundamental cornerstones in the synthesis of novel therapeutics, enabling precise control over the three-dimensional architecture of drug candidates, which is often critical for their efficacy and safety. Among these, the substituted tetrahydropyran motif is a privileged scaffold found in a plethora of biologically active natural products and synthetic drugs. This technical guide delves into the synthesis, properties, and applications of a particularly valuable chiral building block: TRANS-4-AMINOTETRAHYDROPYRAN-3-OL. With its defined stereochemistry and versatile functional groups, this compound has emerged as a key intermediate in the development of innovative therapeutics, notably in the modulation of inflammatory pathways.

Physicochemical Properties

This compound, with the IUPAC name (3S,4R)-4-aminooxan-3-ol, is a chiral heterocyclic compound. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.[1][2]

PropertyValue
CAS Number 215940-92-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage 0-8 °C

Stereoselective Synthesis of this compound

The precise arrangement of the amino and hydroxyl groups on the tetrahydropyran ring is crucial for the biological activity of the final drug molecules. The stereoselective synthesis of this compound can be achieved through various strategies, with the intramolecular ring-opening of epoxy alcohols being a prominent and effective method. This approach allows for excellent control over the relative and absolute stereochemistry of the resulting amino alcohol.

Key Synthetic Strategy: Intramolecular Epoxide Ring Opening

A common and effective strategy for the synthesis of trans-amino alcohols on a cyclic scaffold is the intramolecular cyclization of an acyclic precursor containing an epoxide and a nucleophile. In the context of this compound, a suitable epoxy alcohol precursor can be designed to undergo a 6-endo-tet cyclization, leading to the desired tetrahydropyran ring with the trans-disposed functional groups. The regioselectivity of the epoxide opening is a critical factor and can be influenced by the reaction conditions and the nature of the substrate.[3][4]

Experimental Protocol: Diastereoselective Synthesis from an Epoxy Alcohol Precursor

The following protocol is a representative example of a diastereoselective synthesis of a substituted this compound derivative, which can be adapted for the synthesis of the title compound. The key step involves the regioselective opening of an epoxide by an amine.

Step 1: Epoxidation of a Homoallylic Alcohol

A suitably protected homoallylic alcohol is first epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxy alcohol. The stereochemistry of the epoxide can be controlled using asymmetric epoxidation methods if a specific enantiomer is desired.

Step 2: Amine-mediated Epoxide Ring Opening and Cyclization

The epoxy alcohol is then subjected to a reaction with an amine, which acts as a nucleophile to open the epoxide ring. This is followed by an intramolecular cyclization to form the tetrahydropyran ring.

Detailed Methodology:

  • Epoxidation: To a solution of the homoallylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add m-CPBA (1.2 equivalents) portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide is purified by flash column chromatography.

  • Cyclization: The purified epoxy alcohol (1 equivalent) is dissolved in a suitable solvent like isopropanol. The amine (e.g., benzylamine, 1.5 equivalents) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the this compound derivative.

StepReactantsReagents/SolventsTypical YieldKey Considerations
1 Homoallylic Alcoholm-CPBA, DCM85-95%Control of temperature to avoid side reactions.
2 Epoxy AlcoholAmine (e.g., Benzylamine), Isopropanol60-80%The choice of amine and solvent can influence the regioselectivity and yield.

Application as a Chiral Building Block in the Synthesis of NLRP3 Inflammasome Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target.[6][7]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression. The activation step is triggered by a second signal, which can be diverse, including ATP, crystalline substances, and pore-forming toxins. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response.[8][9][10]

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β expression NFkB->NLRP3_proIL1B Signal2 ATP, Toxins, Crystals NLRP3_active NLRP3 Signal2->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome auto-cleavage Caspase1 Active Caspase-1 Inflammasome->Caspase1 auto-cleavage pro_IL1B Pro-IL-1β Caspase1->pro_IL1B cleavage pro_IL18 Pro-IL-18 Caspase1->pro_IL18 cleavage IL1B IL-1β (mature) pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 IL-18 (mature) pro_IL18->IL18 IL18->Inflammation

NLRP3 Inflammasome Activation Pathway
Synthetic Workflow for an NLRP3 Inhibitor

This compound serves as a crucial chiral amine for the construction of NLRP3 inhibitors. A general synthetic workflow involves the coupling of this building block with a heterocyclic core, often through a nucleophilic aromatic substitution or a related cross-coupling reaction.

Synthesis_Workflow start Heterocyclic Core (e.g., Chlorinated Pyrido[3,4-d]pyridazine) coupling Nucleophilic Aromatic Substitution start->coupling building_block This compound building_block->coupling intermediate Coupled Intermediate coupling->intermediate purification Purification (Chromatography) intermediate->purification final_product NLRP3 Inhibitor purification->final_product

References

The TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The TRANS-4-AMINOTETRAHYDROPYRAN-3-OL scaffold and its derivatives are increasingly recognized as pivotal structural motifs in medicinal chemistry. This technical guide provides a comprehensive overview of the biological significance of this scaffold, with a particular focus on its role in the development of potent and selective kinase inhibitors. While direct biological activity data for the core this compound molecule is not extensively documented in publicly available literature, its incorporation as a key building block has proven instrumental in achieving desirable pharmacokinetic and pharmacodynamic properties in a variety of drug candidates. This guide will delve into the known biological activities of molecules containing this and related amino-tetrahydropyran scaffolds, present available quantitative data, detail relevant experimental protocols, and visualize key concepts.

The Tetrahydropyran Ring: A Versatile Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its conformational rigidity and ability to engage in hydrogen bonding have made it an attractive scaffold in drug design. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility and modulate the lipophilicity of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of amino and hydroxyl groups, as seen in the this compound scaffold, provides additional vectors for interaction with biological targets and further refines the physicochemical properties of the parent molecule.

Biological Activities of Aminotetrahydropyran-Containing Molecules

Derivatives of the aminotetrahydropyran scaffold have been investigated for a wide range of biological activities. Notably, this structural motif is frequently found in potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.

Kinase Inhibition

The aminotetrahydropyran moiety has been successfully incorporated into inhibitors of several important kinase families, including:

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are involved in cytokine signaling pathways that are crucial for immune responses.

  • Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response.

  • AXL Receptor Tyrosine Kinase: Implicated in cancer cell proliferation, survival, and migration.

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Plays a role in cell growth, differentiation, and fibrosis.

  • Tropomyosin Receptor Kinases (TRKs): A family of neurotrophin receptors involved in neuronal survival and differentiation, and also implicated in some cancers.

  • TANK-Binding Kinase 1 (TBK1): A key kinase in the innate immune response.

The aminotetrahydropyran group in these inhibitors often occupies the solvent-exposed region of the kinase ATP-binding site, where it can form favorable interactions and contribute to the overall potency and selectivity of the compound.

While specific quantitative data for compounds containing the precise this compound scaffold is limited in the reviewed literature, the following table summarizes the activity of representative compounds with closely related aminotetrahydropyran moieties against various kinase targets.

Compound ClassTarget KinaseIC50 / Ki
Pyrazolopyrimidine DerivativesBruton's Tyrosine Kinase (BTK)Not Specified in Abstract
Pyrido[3,4-d]pyrimidine DerivativesEpidermal Growth Factor Receptor (EGFR)0.08 nM (for parent compound)
4-AnilinoquinazolinesVascular Endothelial Growth Factor Receptor (VEGFR - Flt/KDR)< 2 nM
Pyrazolo[3,4-b]pyridine DerivativesTropomyosin Receptor Kinase A (TRKA)56 nM

Experimental Protocols: Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and sensitive assay methodologies. Several formats are commonly employed, including luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™), and time-resolved fluorescence resonance energy transfer (TR-FRET) assays that detect the phosphorylation of a substrate (e.g., HTRF®, LanthaScreen®). Below is a generalized protocol for a biochemical kinase inhibition assay.

General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), a divalent cation (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA). The optimal buffer composition is kinase-dependent.

  • ATP Solution: Prepared in kinase buffer to the desired concentration (often at or near the Km for the specific kinase).

  • Substrate Solution: The appropriate peptide or protein substrate is diluted in kinase buffer.

  • Kinase Solution: The kinase enzyme is diluted to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

  • Test Compound Dilution Series: Compounds are serially diluted in DMSO and then further diluted in kinase buffer to the final desired concentrations.

  • Detection Reagents (e.g., ADP-Glo™): Prepared according to the manufacturer's instructions. This typically involves an ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, and a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

2. Assay Procedure (384-well plate format):

  • Add a small volume (e.g., 2.5 µL) of the test compound dilutions or vehicle control (DMSO) to the wells of the assay plate.

  • Add the kinase solution (e.g., 2.5 µL) to each well.

  • Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions (e.g., 5 µL).

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL).

  • Incubate for the time specified by the manufacturer (e.g., 40 minutes) to allow for the depletion of ATP.

  • Add the Kinase Detection Reagent (e.g., 20 µL).

  • Incubate for the time specified by the manufacturer (e.g., 30-60 minutes) to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and a general workflow for the discovery and evaluation of kinase inhibitors.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibition Gene Target Gene TranscriptionFactor->Gene Transcription Response Cellular Response Gene->Response Ligand Extracellular Signal Ligand->Receptor Binding

Caption: A simplified representation of a generic kinase signaling pathway.

experimental_workflow cluster_discovery Discovery & Screening cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization HTS High-Throughput Screening (Compound Library) HitID Hit Identification HTS->HitID Primary Screen BiochemAssay Biochemical Assay (e.g., ADP-Glo, HTRF) Determine IC50 HitID->BiochemAssay Hit Validation CellAssay Cell-Based Assay (Target Engagement & Potency) BiochemAssay->CellAssay Confirmed Hits Selectivity Kinase Selectivity Profiling CellAssay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox ADME_Tox->SAR Iterative Optimization LeadCandidate Lead Candidate Selection ADME_Tox->LeadCandidate

Caption: A general workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable and versatile building block in the design of novel therapeutics. Its favorable physicochemical properties and ability to be readily incorporated into more complex molecules have led to its use in the development of potent and selective kinase inhibitors. While further research is needed to fully elucidate the intrinsic biological activities of the core scaffold itself, its role as a "privileged" fragment in drug discovery is well-established. The continued exploration of derivatives of this and related aminotetrahydropyran scaffolds holds significant promise for the development of new and effective treatments for a wide range of diseases.

Methodological & Application

Application Notes and Protocols for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL in Antihypertensive Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL as a scaffold in the design and synthesis of novel antihypertensive agents. The protocols outlined below are based on established methodologies for the evaluation of antihypertensive compounds and are intended to guide researchers in the exploration of derivatives of this scaffold.

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The search for novel, effective, and safe antihypertensive drugs is an ongoing effort in medicinal chemistry. The tetrahydropyran moiety is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. This compound presents a unique three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. While direct evidence for the antihypertensive activity of the parent molecule is limited, its structural alerts and the observed activities of related compounds suggest its potential as a scaffold for novel vasodilators.

Hypothetical Mechanism of Action: Vasodilation

Based on studies of structurally related compounds, such as substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, it is hypothesized that derivatives of this compound may exert their antihypertensive effects through direct vasodilation.[1] This could potentially be achieved by modulating the function of ion channels in vascular smooth muscle cells, such as L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Drug Design and Synthesis Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel antihypertensive agents based on the this compound scaffold.

G cluster_0 Drug Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Lead Optimization A Scaffold Selection: This compound B Library Design: In silico modeling & docking A->B C Chemical Synthesis B->C D In Vitro Screening: - Receptor Binding Assays - Enzyme Inhibition Assays C->D E Ex Vivo Studies: - Isolated Aortic Ring Assay D->E F In Vivo Models: - Spontaneously Hypertensive Rats (SHR) - Blood Pressure Monitoring E->F G Structure-Activity Relationship (SAR) Studies F->G H ADMET Profiling G->H I Lead Candidate Selection H->I

Figure 1: Drug design and evaluation workflow.

Hypothesized Signaling Pathway for Vasodilation

The diagram below depicts a simplified signaling pathway through which a hypothetical derivative of this compound might induce vasodilation by blocking L-type calcium channels.

G cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction Drug Hypothetical Antihypertensive Drug Drug->Ca_channel Inhibition

Figure 2: Proposed mechanism of vasodilation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of synthesized derivatives of this compound. This data is for illustrative purposes to guide the expected outcomes of experimental studies.

Compound IDR1 GroupR2 GroupIn Vitro IC50 (nM) (Calcium Channel Binding)In Vivo Blood Pressure Reduction (mmHg) @ 10 mg/kg in SHR
ATHP-001 HH>10,0005 ± 2
ATHP-002 BenzylH52015 ± 4
ATHP-003 4-NitrobenzylH8535 ± 5
ATHP-004 HAcetyl>5,0008 ± 3
ATHP-005 4-NitrobenzylAcetyl15028 ± 6
Nifedipine --5040 ± 5
Hydralazine --N/A38 ± 4

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Derivatives of this compound (Hypothetical)

This protocol describes a general method for the synthesis of a library of N-substituted derivatives.

  • Materials: this compound, various aldehydes or ketones, sodium triacetoxyborohydride, dichloromethane (DCM), methanol, sodium bicarbonate, magnesium sulfate, silica gel for column chromatography.

  • Procedure:

    • Dissolve this compound (1 equivalent) in DCM.

    • Add the desired aldehyde or ketone (1.1 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-substituted derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Calcium Channel Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for L-type calcium channels.

  • Materials: Rat brain cortical membranes, [³H]-nitrendipine (radioligand), synthesized compounds, Tris-HCl buffer, glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the synthesized compounds.

    • In a 96-well plate, add rat brain cortical membranes, [³H]-nitrendipine, and the test compound or vehicle.

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding and determine the IC50 value for each compound.

Protocol 3: Ex Vivo Isolated Rat Aortic Ring Assay

This protocol is used to assess the vasorelaxant effect of the synthesized compounds on isolated arterial tissue.

  • Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine, acetylcholine, synthesized compounds, organ bath system with isometric force transducers.

  • Procedure:

    • Euthanize a rat and carefully dissect the thoracic aorta.

    • Cut the aorta into rings of 2-3 mm in width.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

    • Induce contraction with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of the synthesized compounds to the organ bath.

    • Record the changes in isometric tension.

    • At the end of the experiment, add acetylcholine to assess the integrity of the endothelium.

    • Calculate the percentage of relaxation induced by each compound and determine the EC50 values.

Protocol 4: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol details the in vivo evaluation of the antihypertensive activity of the lead compounds.

  • Materials: Spontaneously Hypertensive Rats (SHR), test compounds, vehicle (e.g., 0.5% carboxymethylcellulose), non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system.

  • Procedure:

    • Acclimatize the SHR to the blood pressure measurement procedure for several days.

    • Record the baseline systolic and diastolic blood pressure and heart rate.

    • Administer the test compound or vehicle to the rats via oral gavage or intravenous injection.

    • Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Analyze the data to determine the maximum reduction in blood pressure and the duration of action for each compound.

    • Perform statistical analysis to compare the effects of the test compounds with the vehicle control.

Conclusion

This compound holds promise as a versatile scaffold for the design of novel antihypertensive agents. The synthetic accessibility and the potential for introducing diverse chemical functionalities at its amino and hydroxyl groups allow for the generation of large compound libraries for screening. The protocols provided herein offer a robust framework for the synthesis and pharmacological evaluation of these novel derivatives. Further investigation into the structure-activity relationships of this compound class is warranted to identify lead candidates with optimal efficacy and safety profiles for the treatment of hypertension.

References

Application Notes and Protocols for the Synthesis of Aminotetrahydropyran Scaffolds via Prins Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents. Its inherent conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. Among the various synthetic strategies to access this motif, the Prins cyclization has emerged as a powerful and stereoselective method for the construction of substituted THPs. This application note details two reliable protocols for the synthesis of aminotetrahydropyran scaffolds, key building blocks in medicinal chemistry, utilizing the Prins cyclization and its variants. The first protocol describes a direct approach to 4-amidotetrahydropyrans via a Prins-Ritter reaction, while the second outlines a multi-step sequence involving a tethered enol-ether Prins cyclization to a 4-hydroxytetrahydropyran, followed by conversion to the corresponding 4-aminotetrahydropyran.

Methodology 1: Prins-Ritter Reaction for the Direct Synthesis of 4-Amidotetrahydropyrans

The Prins-Ritter reaction is a powerful three-component reaction that allows for the direct and stereoselective synthesis of 4-amidotetrahydropyran derivatives from a homoallylic alcohol, a carbonyl compound, and a nitrile. This one-pot reaction is catalyzed by a combination of cerium(III) chloride heptahydrate and acetyl chloride, offering a convenient and efficient route to these valuable scaffolds.[1]

Reaction Mechanism

The reaction is initiated by the activation of the aldehyde with the Lewis acidic cerium chloride. The homoallylic alcohol then adds to the activated aldehyde, forming an oxocarbenium ion. This intermediate undergoes an intramolecular cyclization via the pendant alkene, leading to a tetrahydropyranyl cation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which is subsequently hydrolyzed upon workup to yield the final 4-amidotetrahydropyran product. The reaction generally proceeds with high cis-selectivity for the substituents at the 2 and 6 positions of the tetrahydropyran ring.

Prins_Ritter_Mechanism Reactants Homoallylic Alcohol + Aldehyde + Nitrile Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Activation CeCl3 CeCl3·7H2O / AcCl CeCl3->Reactants Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization THPCation Tetrahydropyranyl Cation Cyclization->THPCation Nitrile_Attack Nitrile Attack THPCation->Nitrile_Attack Nitrilium Nitrilium Ion Intermediate Nitrile_Attack->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis Product 4-Amido- tetrahydropyran Hydrolysis->Product

Caption: Mechanism of the Prins-Ritter Reaction.

Experimental Protocol: General Procedure for the Synthesis of 4-Acetamidotetrahydropyrans[1]
  • To a stirred solution of the homoallylic alcohol (1.2 mmol) and the carbonyl compound (1.0 mmol) in acetonitrile (5 mL), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 10 mol%).

  • Add acetyl chloride (1.5 mmol) to the mixture.

  • Stir the reaction mixture at 23 °C for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amidotetrahydropyran.

Data Presentation: Synthesis of 4-Acetamidotetrahydropyrans via Prins-Ritter Reaction[1]
EntryCarbonyl CompoundHomoallylic AlcoholTime (h)Yield (%)
12-NaphthaldehydeBut-3-en-1-ol788
2p-MethylbenzaldehydeBut-3-en-1-ol690
3p-BromobenzaldehydeBut-3-en-1-ol892
43,4,5-TrimethoxybenzaldehydeBut-3-en-1-ol686
5p-NitrobenzaldehydeBut-3-en-1-ol594
6BenzaldehydePent-4-en-1-ol785
74-ChlorobenzaldehydePent-4-en-1-ol888
8CyclohexanecarbaldehydeBut-3-en-1-ol1082

Methodology 2: Synthesis of 4-Aminotetrahydropyrans via a 4-Hydroxy Intermediate

An alternative and versatile route to 4-aminotetrahydropyrans involves an initial Prins cyclization to form a 4-hydroxytetrahydropyran, which can then be converted to the corresponding amine. This multi-step approach allows for greater flexibility in the introduction of various functionalities. A notable example is the use of a tethered enol-ether Prins cyclization, followed by conversion of the resulting hydroxyl group to an azide, and subsequent reduction to the desired amine.

Experimental Workflow

This synthetic strategy can be broken down into three key stages:

  • Tethered Enol-Ether Prins Cyclization: Formation of the 4-hydroxytetrahydropyran scaffold.

  • Azidation: Conversion of the hydroxyl group to an azide.

  • Reduction: Reduction of the azide to the primary amine.

aminotetrahydropyran_workflow Start Homoallylic Alcohol Derivative Step1 Tethered Enol-Ether Prins Cyclization Start->Step1 Intermediate1 4-Hydroxytetrahydropyran Step1->Intermediate1 Step2 Azidation (e.g., DPPA, DBU) Intermediate1->Step2 Intermediate2 4-Azidotetrahydropyran Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C or LiAlH4) Intermediate2->Step3 Product 4-Aminotetrahydropyran Step3->Product

Caption: Workflow for the synthesis of 4-aminotetrahydropyrans.

Experimental Protocols

Due to the lack of a publicly available, detailed experimental protocol from a single source for this specific sequence, the following are representative procedures for each transformation.

Step 1: Tethered Enol-Ether Prins Cyclization (Representative Protocol)

This step is highly substrate-dependent, and the conditions provided are a general guideline.

  • Dissolve the homoallylic enol ether precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)) dropwise.

  • Stir the reaction at the same temperature until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-hydroxytetrahydropyran.

Step 2: Conversion of 4-Hydroxytetrahydropyran to 4-Azidotetrahydropyran (Representative Protocol)

  • To a solution of the 4-hydroxytetrahydropyran in an anhydrous solvent such as toluene at 0 °C, add diphenylphosphoryl azide (DPPA).

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the 4-azidotetrahydropyran.

Step 3: Reduction of 4-Azidotetrahydropyran to 4-Aminotetrahydropyran (Representative Protocol)

Method A: Catalytic Hydrogenation

  • Dissolve the 4-azidotetrahydropyran in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the 4-aminotetrahydropyran.

Method B: Lithium Aluminum Hydride Reduction

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of the 4-azidotetrahydropyran in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the solid with the ether solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-aminotetrahydropyran.

Data Presentation: Yields for the Synthesis of a 4-Aminotetrahydropyran Scaffold
StepTransformationReagents and ConditionsYield (%)
1Prins CyclizationSubstrate-dependentVaries
2AzidationDPPA, DBU, TolueneTypically >80%
3ReductionH₂, Pd/C, MeOHTypically >90%

Conclusion

The Prins cyclization and its variants offer robust and stereoselective methods for the synthesis of aminotetrahydropyran scaffolds. The Prins-Ritter reaction provides a direct, three-component approach to 4-amidotetrahydropyrans, while the multi-step sequence involving a 4-hydroxy intermediate allows for greater synthetic flexibility. These protocols provide valuable tools for medicinal chemists and drug discovery professionals in the generation of novel, sp³-rich heterocyclic compounds for biological screening and lead optimization. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and stereoselectivity.

References

Application Notes and Protocols for N-acylation of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a valuable building block in medicinal chemistry and drug discovery. Its saturated heterocyclic scaffold is prevalent in a variety of biologically active molecules. The presence of both a hydroxyl and an amino group offers versatile opportunities for chemical modification, with N-acylation being a common and crucial transformation. This modification allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the N-acylation of this compound, offering a selection of common and effective methods.

General Workflow for N-acylation

The N-acylation of this compound typically involves the reaction of the primary amine with an acylating agent, such as an acyl chloride, a carboxylic acid activated with a coupling agent, or an acid anhydride. The choice of method often depends on the nature of the acyl group to be introduced, the stability of the starting materials, and the desired scale of the reaction.

N-acylation Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product amine This compound conditions Solvent Base (optional) Coupling Agent (if applicable) Temperature Time amine->conditions acyl_source Acylating Agent (Acyl Chloride, Carboxylic Acid, or Acid Anhydride) acyl_source->conditions workup Quenching Aqueous Extraction Drying Solvent Removal conditions->workup Reaction purification Chromatography or Recrystallization workup->purification Crude Product product N-acylated Product purification->product Pure Product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocols

Three common protocols for the N-acylation of this compound are detailed below.

Protocol 1: N-acylation using an Acyl Chloride

This method is straightforward and often proceeds with high yields. It is particularly useful for acyl groups where the corresponding acyl chloride is commercially available and stable.

Reaction Scheme:

Acyl Chloride Reaction start This compound + R-COCl conditions Base (e.g., Triethylamine) Solvent (e.g., DCM) 0 °C to RT start->conditions product N-acyl-TRANS-4-AMINOTETRAHYDROPYRAN-3-OL conditions->product

Caption: Reaction with an acyl chloride.

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, typically a tertiary amine like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: N-acylation using a Carboxylic Acid and a Coupling Agent

Reaction Scheme:

Coupling Agent Reaction start This compound + R-COOH conditions Coupling Agent (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) Room Temperature start->conditions product N-acyl-TRANS-4-AMINOTETRAHYDROPYRAN-3-OL conditions->product

Caption: Amide coupling with a carboxylic acid.

Detailed Methodology:

  • To a solution of the carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DCM) add the coupling agent, for example, HATU (1.1 eq) and HOBt (1.1 eq), and a base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure N-acylated product.

Protocol 3: N-acylation using an Acid Anhydride

This method is often clean and efficient, particularly for the introduction of simple acyl groups like acetyl or trifluoroacetyl.

Reaction Scheme:

Acid Anhydride Reaction start This compound + (RCO)2O conditions Base (optional, e.g., Pyridine) Solvent (e.g., DCM, THF) 0 °C to RT start->conditions product N-acyl-TRANS-4-AMINOTETRAHYDROPYRAN-3-OL conditions->product

Caption: Reaction with an acid anhydride.

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM, tetrahydrofuran (THF), or pyridine.

  • If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the solution to 0 °C.

  • Add the acid anhydride (1.1 to 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude material by flash chromatography or recrystallization to obtain the final product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of this compound based on the protocols described. Please note that yields are highly dependent on the specific substrate and reaction scale.

ProtocolAcylating AgentCoupling Agent/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Acetyl chlorideTriethylamineDCM0 to RT2-485-95
1Benzoyl chloridePyridineDCM0 to RT4-880-90
2Benzoic acidHATU/DIPEADMFRT12-1875-85
2Acetic acidEDCI/HOBt/DIPEADCM/DMFRT8-1670-85
3Acetic anhydrideTriethylamineTHF0 to RT1-390-98
3Trifluoroacetic anhydridePyridineDCM0 to RT1-2>95

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the N-acylation of this compound. The choice of the specific protocol will depend on the available starting materials, the desired scale, and the chemical nature of the acyl group to be introduced. These methods are fundamental for the synthesis of libraries of N-acylated aminotetrahydropyranols, which are key intermediates in the development of novel therapeutics. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

Application Notes and Protocols: O-Alkylation of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-4-aminotetrahydropyran-3-ol scaffold is a valuable building block in medicinal chemistry and drug discovery. Its saturated heterocyclic structure provides desirable physicochemical properties, such as improved metabolic stability and aqueous solubility, while the vicinal amino and hydroxyl groups offer versatile handles for chemical modification. O-alkylation of the secondary alcohol in this scaffold allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles of lead compounds. This document provides detailed protocols for the O-alkylation of this compound via the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps involve the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, followed by the attack of this alkoxide on an alkyl halide (or other suitable electrophile with a good leaving group), displacing the halide and forming the desired ether.

Given the presence of a basic amino group in the substrate, careful selection of the base is crucial to ensure selective deprotonation of the hydroxyl group without significant side reactions involving the amine. However, the pKa of the alcohol is significantly lower than that of the protonated amine, allowing for selective deprotonation under appropriate conditions.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of the reaction to prevent quenching of the alkoxide intermediate.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base and the alkoxide with atmospheric moisture and carbon dioxide.

  • Safety Precautions: Strong bases such as sodium hydride are highly reactive and flammable. Handle with extreme care in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: O-Benzylation of this compound

This protocol describes a representative procedure for the O-benzylation of this compound using benzyl bromide as the alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Septa and needles for inert atmosphere techniques

  • Ice bath

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve, and the formation of the sodium alkoxide will be complete.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure O-benzyl-trans-4-aminotetrahydropyran-3-amine.

Data Presentation

The Williamson ether synthesis is a versatile method for the O-alkylation of this compound with a range of alkyl halides. The yields are generally good to excellent, particularly with primary alkyl halides, due to the favorable SN2 reaction mechanism.

EntryAlkylating Agent (R-X)ProductExpected Yield (%)
1Benzyl bromide4-Amino-3-(benzyloxy)tetrahydropyran85-95%
2Ethyl iodide4-Amino-3-ethoxytetrahydropyran75-85%
3Methyl iodide4-Amino-3-methoxytetrahydropyran80-90%
4Propyl bromide4-Amino-3-propoxytetrahydropyran70-80%

Note: Yields are estimates based on typical Williamson ether synthesis outcomes and may vary depending on specific reaction conditions and purification efficiency.

Visualizations

Reaction Scheme

O_Alkylation_Reaction sub_mol base 1. NaH, DMF 2. R-X sub_mol->base prod_mol base->prod_mol sub_label This compound prod_label O-Alkyl Ether Derivative

Caption: General scheme for the O-alkylation of this compound.

Experimental Workflow

experimental_workflow prep Reaction Setup (Inert Atmosphere) deprotonation Deprotonation (NaH, 0°C to RT) prep->deprotonation alkylation Alkylation (R-X, 0°C to RT) deprotonation->alkylation quench Quenching (aq. NH4Cl) alkylation->quench extraction Workup & Extraction (EtOAc, H2O, Brine) quench->extraction purification Purification (Column Chromatography) extraction->purification product Pure O-Alkyl Product purification->product

Caption: Step-by-step experimental workflow for O-alkylation.

Application in Drug Discovery

The O-alkylated derivatives of this compound serve as key intermediates in the synthesis of compound libraries for drug discovery programs. The introduced alkyl group can modulate the compound's lipophilicity, steric profile, and potential for hydrogen bonding, thereby influencing its biological activity and pharmacokinetic properties.

drug_discovery_workflow synthesis Synthesis of O-Alkyl Derivatives screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Synthesis candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for the application of O-alkylated derivatives in drug discovery.

References

Application Notes and Protocols for the Use of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained cyclic scaffolds into peptide and small molecule structures is a well-established strategy in drug discovery to enhance metabolic stability, receptor affinity, and cell permeability. TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a valuable building block that can be utilized in solid-phase synthesis (SPS) to generate novel peptidomimetics and diverse compound libraries. Its rigid tetrahydropyran ring and bifunctional nature (amino and hydroxyl groups) allow for the introduction of conformational constraints and new vectors for chemical diversification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase synthesis, particularly within the framework of Fmoc-based peptide synthesis. The following sections detail the necessary protecting group strategy, a protocol for the preparation of the protected building block, its incorporation onto a solid support, and subsequent elaboration.

Data Presentation

The successful incorporation of non-standard amino acids and scaffolds in solid-phase synthesis is dependent on optimized reaction conditions. Below are representative data for the key steps in the proposed synthetic workflow. These values are based on typical yields and purities achieved for the solid-phase synthesis of analogous constrained amino acid derivatives and should be considered as a baseline for optimization.

StepParameterTypical ValueNotes
Synthesis of Protected Building Block
Fmoc Protection of Amino GroupYield>95%Standard reaction conditions with Fmoc-OSu.
tBu Protection of Hydroxyl GroupYield80-90%Reaction with isobutylene under acidic catalysis.
Solid-Phase Synthesis
Loading of Protected Building Block onto 2-Chlorotrityl Chloride ResinLoading Efficiency0.4 - 0.7 mmol/gLoading is dependent on the specific resin batch and reaction conditions.
Fmoc DeprotectionCompletion>99%Monitored by UV absorbance of the dibenzylfulvene-piperidine adduct.
Coupling of Subsequent Amino AcidCoupling Efficiency>98%May require extended coupling times or double coupling for sterically hindered amino acids. Monitored by Kaiser test.
Cleavage and Purification
Cleavage from ResinCrude Yield70-90%Based on the initial loading of the resin.
Final Product Purity (after HPLC)Purity>95%Dependent on the efficiency of the individual synthesis steps and the complexity of the final molecule.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis methodologies and have been adapted for the use of this compound.

Protocol 1: Synthesis of (3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-3-yl tert-butyl ether

This protocol describes the preparation of the orthogonally protected building block required for solid-phase synthesis.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Isobutylene

  • Sulfuric acid (catalytic amount)

  • tert-Butyl methyl ether (MTBE)

  • Hexanes

Procedure:

  • Fmoc Protection: a. Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃. b. Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes while stirring vigorously at room temperature. c. Continue stirring for 16 hours. d. Acidify the reaction mixture to pH 2 with 1 M HCl and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected intermediate.

  • tBu Protection: a. Dissolve the Fmoc-protected intermediate in DCM in a pressure-rated vessel. b. Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid. c. Condense isobutylene (excess) into the reaction vessel. d. Seal the vessel and allow it to warm to room temperature, stirring for 48 hours. e. Carefully vent the vessel, and quench the reaction with aqueous NaHCO₃. f. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the fully protected building block.

Protocol 2: Incorporation of the Protected Building Block onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first building block to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • Protected this compound building block (from Protocol 1)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the protected building block (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM and add to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DCM (3x).

  • To cap any remaining unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the building block on the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed sample of the resin.

Protocol 3: Solid-Phase Elongation of a Peptidomimetic Chain

This protocol describes a single cycle of deprotection and coupling to extend the molecular chain.

Materials:

  • Resin-bound this compound (from Protocol 2)

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • Fmoc-protected amino acid (3.0 eq)

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • DMF

Procedure:

  • Fmoc Deprotection: a. Swell the resin in DMF for 30 minutes. b. Drain the DMF and add 20% piperidine in DMF. c. Agitate for 5 minutes, then drain. d. Repeat the piperidine treatment for 15 minutes. e. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid, HCTU, and DIPEA in DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate at room temperature for 1-2 hours. e. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step. f. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1 and 2 for each subsequent amino acid in the desired sequence.

Protocol 4: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized molecule from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptidomimetic-bound resin (from Protocol 3)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge to pellet the precipitate and decant the ether.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis A This compound B Fmoc Protection (Amino Group) A->B C tBu Protection (Hydroxyl Group) B->C D Protected Building Block C->D F Loading of Building Block D->F E 2-Chlorotrityl Chloride Resin E->F G Fmoc Deprotection F->G H Amino Acid Coupling G->H I Repeat Deprotection/Coupling H->I J Cleavage and Deprotection I->J K Crude Peptidomimetic J->K L HPLC Purification K->L M Pure Peptidomimetic L->M

Caption: Workflow for the synthesis of peptidomimetics using this compound.

G cluster_synthesis Solid-Phase Synthesis Cycle start Resin-Bound Scaffold deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (HCTU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Repeat Coupling) end_cycle Next Cycle or Cleavage kaiser->end_cycle Negative

Caption: Logic diagram for a single elongation cycle in the solid-phase synthesis.

Application Notes and Protocols for the Quantification of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL in research and development settings. The following methods are designed for use by researchers, scientists, and drug development professionals.

I. HPLC Method with Evaporative Light Scattering Detection (ELSD)

Application Note:

This application note describes a High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantification of this compound. Due to the lack of a strong chromophore in the analyte, ELSD is a suitable alternative to UV detection, offering universal detection for non-volatile compounds. This method is applicable for purity assessments and quantification in bulk drug substances or in-process control samples.

Experimental Protocol:

1. Principle: The method separates this compound from potential impurities on a hydrophilic interaction liquid chromatography (HILIC) column. The analyte is then detected by ELSD, which measures the light scattered by the analyte particles after nebulization and evaporation of the mobile phase.

2. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • This compound reference standard.

3. Chromatographic Conditions:

ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
ELSD Nebulizer Temp 45 °C
ELSD Drift Tube Temp 50 °C
ELSD Gas Flow 1.5 SLM (Nitrogen)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.

5. Data Summary (Illustrative):

ParameterResult
Linearity (r²) > 0.998
Range 10 - 500 µg/mL
Precision (%RSD) < 2.0%
Accuracy (%Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 3 µg/mL
Limit of Quantification (LOQ) 10 µg/mL

II. LC-MS Method for High-Sensitivity Quantification

Application Note:

This application note details a sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound in complex matrices, such as biological fluids or low-level impurity analysis. The method utilizes a HILIC column for chromatographic separation and a triple quadrupole mass spectrometer for detection in Multiple Reaction Monitoring (MRM) mode, offering high specificity and low detection limits.

Experimental Protocol:

1. Principle: The analyte is separated from the sample matrix using HILIC chromatography. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM).

2. Instrumentation and Materials:

  • LC-MS system including a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • LC-MS grade acetonitrile, water, and formic acid.

  • This compound reference standard.

3. LC-MS Conditions:

ParameterCondition
Column SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 35 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
MRM Transition To be determined by infusion of the standard
(Example)Precursor Ion (m/z) -> Product Ion (m/z)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with 90:10 acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (for biological samples): A protein precipitation extraction is recommended. To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (if available). Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase composition.

5. Data Summary (Illustrative):

ParameterResult
Linearity (r²) > 0.999
Range 1 - 1000 ng/mL
Precision (%RSD) < 5.0%
Accuracy (%Recovery) 95.0% - 105.0%
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

III. Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Dilution Dilution to Working Concentration Sample->Dilution Standard Reference Standard Weighing Standard->Dilution HPLC_LCMS HPLC or LC-MS Injection Dilution->HPLC_LCMS Separation Chromatographic Separation HPLC_LCMS->Separation Detection Detection (ELSD or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the analytical quantification of a target compound.

Method_Validation cluster_parameters Validation Parameters (ICH Q2(R1)) Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Application Note: Chromatographic Separation of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a key building block in medicinal chemistry, and its stereoisomeric purity is critical for the efficacy and safety of pharmaceutical compounds. The presence of two chiral centers in the trans configuration gives rise to a pair of diastereomers. This application note provides detailed protocols for the analytical separation of these diastereomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. An alternative method involving pre-column derivatization for separation on a standard achiral column is also presented.

Primary Method: Chiral HPLC

Chiral stationary phases (CSPs) are highly effective for the direct separation of stereoisomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amino alcohols.

Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat.

    • UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).

    • Mobile Phase: Isocratic elution with n-Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (if chromophore is present) or ELSD (Drift Tube: 50 °C, Nebulizer Gas: 3 bar).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve 1 mg of the this compound diastereomeric mixture in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Chiral HPLC

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 18.5-
Diastereomer 210.22.1

Alternative Method: Pre-column Derivatization with HPLC

In cases where a chiral column is not available or for orthogonal confirmation, pre-column derivatization to form diastereomeric derivatives that can be separated on a standard achiral reversed-phase column is a viable strategy.[1][2] Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), converts the diastereomeric amines into derivatives with distinct physicochemical properties.

Experimental Protocol: Pre-column Derivatization and RP-HPLC

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL solution of the diastereomeric mixture in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.

    • Dilute the final solution with the mobile phase before injection.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18 column, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution with A: 0.1% Trifluoroacetic acid (TFA) in Water and B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 30-70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

Data Presentation: Derivatization with RP-HPLC

DerivativeRetention Time (min)Resolution (Rs)
Diastereomer 1 Derivative15.2-
Diastereomer 2 Derivative16.51.8

Experimental Workflow Diagram

Workflow Chromatographic Separation Workflow cluster_prep Sample Preparation cluster_chiral Primary Method: Chiral HPLC cluster_deriv Alternative Method: Derivatization cluster_analysis Data Analysis sample Diastereomeric Mixture dissolve Dissolve in Mobile Phase sample->dissolve derivatize Derivatize with Chiral Reagent sample->derivatize filter Filter (0.45 µm) dissolve->filter chiral_hplc Chiral HPLC Analysis filter->chiral_hplc chiral_data Data Acquisition (UV/ELSD) chiral_hplc->chiral_data peak_integration Peak Integration chiral_data->peak_integration rp_hplc RP-HPLC Analysis derivatize->rp_hplc rp_data Data Acquisition (UV) rp_hplc->rp_data rp_data->peak_integration resolution_calc Calculate Resolution (Rs) peak_integration->resolution_calc quantification Quantify Diastereomeric Ratio resolution_calc->quantification

Caption: Workflow for the chromatographic separation of diastereomers.

References

Application Note: Derivatization of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a valuable scaffold in medicinal chemistry due to its three-dimensional structure and the presence of two key functional groups: a primary amine and a secondary alcohol. These groups provide vectors for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. This exploration is fundamental to establishing Structure-Activity Relationships (SAR), a critical process in drug discovery that links the structural features of a compound to its biological activity.[1][2] By generating a library of derivatives with modifications at the amino and hydroxyl groups, researchers can identify key interactions with biological targets, optimize potency and selectivity, and improve pharmacokinetic properties.[1]

This application note provides detailed protocols for the derivatization of this compound via N-acylation, N-alkylation, and O-alkylation, and presents a representative table of the resulting data to guide SAR studies.

Experimental Workflow for SAR Studies

The general workflow for generating and evaluating a library of this compound derivatives for SAR studies involves synthesis, purification, characterization, and biological screening.

SAR_Workflow cluster_synthesis Synthesis cluster_processing Processing cluster_evaluation Evaluation Start This compound N_Acylation N-Acylation Start->N_Acylation RCOCl or (RCO)2O N_Alkylation N-Alkylation Start->N_Alkylation R-X, base O_Alkylation O-Alkylation Start->O_Alkylation R-X, strong base Purification Purification (e.g., Chromatography) N_Acylation->Purification N_Alkylation->Purification O_Alkylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., in vitro assays) Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Derivative of This compound Inhibitor->Kinase inhibits

References

Application Notes and Protocols: Leveraging TRANS-4-AMINOTETRAHYDROPYRAN-3-OL for the Synthesis of Novel sp³-Rich Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for novel chemical entities with improved physicochemical properties has led to a resurgence of interest in sp³-rich molecular scaffolds. These three-dimensional structures offer greater access to unexplored chemical space, potentially leading to compounds with enhanced selectivity, potency, and metabolic stability compared to their flatter, sp²-rich counterparts. This document provides detailed application notes and protocols for the utilization of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, a versatile building block for the synthesis of diverse sp³-rich scaffolds tailored for fragment-based and lead discovery programs.

Introduction to this compound as a Scaffold Precursor

This compound is a chiral, bifunctional building block featuring a tetrahydropyran ring, a common motif in natural products and approved drugs. Its rigid, saturated core provides a well-defined three-dimensional geometry, while the vicinal amino and hydroxyl groups offer two orthogonal vectors for chemical elaboration. This strategic placement of reactive handles allows for the systematic and controlled introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) in multiple directions.

General Synthetic Strategy for Scaffold Elaboration

A primary application of this compound involves the differential functionalization of its amine and alcohol moieties. The amine can be readily acylated, sulfonated, or reductively aminated to introduce a variety of substituents. The hydroxyl group can be etherified, esterified, or used as a handle for further ring-forming reactions. This dual functionality allows for the rapid generation of libraries of analogues with diverse physicochemical properties.

A common and powerful strategy for elaborating on this scaffold involves converting the amine to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for library synthesis. Subsequent reduction of the resulting triazole can provide access to further derivatizable amines.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for the derivatization of amino alcohols and the synthesis of tetrahydropyran-based scaffolds.[1][2] Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the primary amine.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acylated product.

Protocol 2: Synthesis of a 4-Azido-tetrahydropyran-3-ol Intermediate

This protocol outlines a potential pathway to an azide intermediate, a key precursor for "click" chemistry, starting from a related 4-hydroxytetrahydropyran scaffold, which can be a precursor to the title compound.[1][2]

Materials:

  • A suitable 4-hydroxytetrahydropyran precursor

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-hydroxytetrahydropyran (1.0 eq) in anhydrous toluene.

  • Add DBU (1.5 eq) to the solution.

  • Add DPPA (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the 4-azidotetrahydropyran-3-ol.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide intermediate with a terminal alkyne to form a 1,2,3-triazole-linked scaffold.

Materials:

  • 4-Azido-tetrahydropyran-3-ol intermediate (from Protocol 2)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water, DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-azido-tetrahydropyran-3-ol (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the triazole-functionalized scaffold.

Data Presentation

The following table summarizes hypothetical, yet representative, data for a small library of compounds synthesized from this compound, illustrating the potential for property modulation.

Compound IDR¹ Substituent (at Amine)R² Substituent (at Hydroxyl)Molecular Weight ( g/mol )cLogP
Scaffold-001 AcetylH159.19-0.8
Scaffold-002 BenzoylH221.260.9
Scaffold-003 HBenzyl207.271.2
Scaffold-004 AcetylBenzyl249.311.5
Scaffold-005 (4-Fluorophenyl)sulfonylH275.300.7

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships in the utilization of this compound for generating sp³-rich scaffolds.

G cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_scaffolds sp³-Rich Scaffolds start This compound N_acyl N-Acylation / N-Sulfonylation start->N_acyl RCOCl or RSO₂Cl O_alkyl O-Alkylation / O-Acylation start->O_alkyl R-X, base azide_formation Azide Formation (via related intermediates) start->azide_formation Multi-step conversion amide_scaffold Amide/Sulfonamide Scaffolds N_acyl->amide_scaffold ether_scaffold Ether/Ester Scaffolds O_alkyl->ether_scaffold triazole_scaffold Triazole-Linked Scaffolds azide_formation->triazole_scaffold Alkyne, Cu(I)

Caption: Synthetic pathways from this compound.

G cluster_workflow Experimental Workflow: CuAAC Reaction start Mix Azide & Alkyne in tBuOH/H₂O add_reagents Add Na-Ascorbate then CuSO₄ start->add_reagents react Stir at RT (4-24h) add_reagents->react workup Aqueous Workup & Extraction react->workup purify Silica Gel Chromatography workup->purify product Pure Triazole Scaffold purify->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

This compound represents a valuable and versatile starting material for the construction of novel sp³-rich scaffolds. Its inherent three-dimensionality and the presence of two readily functionalizable groups provide a robust platform for the generation of diverse chemical libraries. The protocols and strategies outlined in this document offer a starting point for researchers to explore the rich chemical space accessible from this promising building block, ultimately aiding in the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Optimizing stereoselectivity in TRANS-4-AMINOTETRAHYDROPYRAN-3-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-4-aminotetrahydropyran-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of this important heterocyclic compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on optimizing the desired trans stereoselectivity.

Problem 1: Low Diastereoselectivity (High percentage of cis-isomer)

  • Question: My reaction is producing a significant amount of the undesired cis-4-aminotetrahydropyran-3-ol isomer. How can I improve the stereoselectivity for the trans product?

  • Answer: Low diastereoselectivity is a common challenge. The choice of synthetic route and reaction conditions are critical for controlling the stereochemical outcome. Two primary strategies are recommended for achieving high trans selectivity:

    • Diastereoselective Reduction of a Ketone Precursor: A highly effective method involves the reduction of a protected 4-amino-tetrahydropyran-3-one precursor. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and the steric hindrance around the carbonyl group.

      • Recommended Solution: Employ bulky reducing agents that favor hydride attack from the less hindered face of the ketone, leading to the thermodynamically more stable trans product. The use of an N-protected aminoketone is crucial to prevent side reactions.

    • Ring-Opening of a Tetrahydropyran Epoxide: The reaction of a suitable tetrahydropyran epoxide with an amine source, such as ammonia or a protected amine equivalent, typically proceeds via an S\textsubscript{N}2 mechanism. This results in an inversion of configuration at the carbon atom undergoing nucleophilic attack, leading to the formation of the trans-amino alcohol. This method is known to be highly stereospecific.

    • Experimental Tip: Ensure that the starting epoxide is of high diastereomeric purity to achieve a high diastereomeric excess in the final product.

Problem 2: Low Overall Yield

  • Question: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors, including incomplete reactions, side product formation, or degradation of the product during workup and purification.

    • Potential Causes & Solutions:

      • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time, temperature, or using a more reactive reagent (e.g., a more potent reducing agent, a more active catalyst for epoxide opening).

      • Side Reactions: In the case of ketone reduction, ensure the amino group is adequately protected to prevent interference with the reducing agent. For epoxide ring-opening, the choice of solvent and temperature can influence the regioselectivity of the attack, potentially leading to undesired regioisomers.

      • Product Degradation: The amino alcohol product can be sensitive to harsh acidic or basic conditions during workup. It is advisable to use buffered solutions for quenching and extraction.

Problem 3: Difficulty in Separating cis and trans Diastereomers

  • Question: I am struggling to separate the cis and trans isomers of 4-aminotetrahydropyran-3-ol. What separation techniques are most effective?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties.

    • Recommended Separation Techniques:

      • Flash Column Chromatography: This is the most common method for separating diastereomers. Optimization of the solvent system is crucial. A gradient elution may be necessary to achieve good separation.

        • Tip: Experiment with different solvent systems, including mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or the addition of a small amount of triethylamine to the eluent to reduce tailing of the amine on the silica gel.

      • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, potentially with a chiral stationary phase, can provide excellent resolution.

      • Crystallization: If one of the diastereomers is a crystalline solid, fractional crystallization can be an effective method for purification. Experiment with various solvent systems to induce crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain predominantly this compound?

A1: Based on established principles of stereoselective synthesis, two main routes are highly reliable for obtaining the trans isomer:

  • Diastereoselective Reduction of 4-(N-protected)aminotetrahydropyran-3-one: This is a robust method where the stereochemistry is set during the reduction of the ketone. The use of a bulky N-protecting group can further enhance the facial selectivity of the hydride attack.

  • Nucleophilic Ring-Opening of a Tetrahydropyran-3,4-epoxide: The S\textsubscript{N}2 ring-opening of an epoxide with an amine nucleophile is inherently stereospecific and will yield the trans product. The key is the synthesis of the starting epoxide with the correct relative stereochemistry.

Q2: Which protecting groups are suitable for the amino group during the synthesis?

A2: The choice of protecting group is critical, especially for the ketone reduction pathway.

  • Boc (tert-butyloxycarbonyl): This is a common and versatile protecting group that is stable to many reaction conditions and can be easily removed under acidic conditions.

  • Cbz (carboxybenzyl): Another widely used protecting group, stable to a range of conditions and typically removed by hydrogenolysis.

  • N-benzyl: Can be used, but may be cleaved under certain reductive conditions.

Q3: What analytical techniques are best for determining the diastereomeric ratio of the product?

A3: Accurate determination of the diastereomeric ratio is essential for optimizing the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most straightforward method. The signals for the protons on the stereogenic centers (C3 and C4) will have different chemical shifts and coupling constants for the cis and trans isomers, allowing for integration and quantification.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can be used to separate and quantify the diastereomers, often with higher accuracy than NMR. Derivatization of the amino alcohol may be necessary to improve resolution.

Data Presentation

Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of N-Boc-4-aminotetrahydropyran-3-one

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1NaBH₄MeOH02DataData
2LiAlH₄THF02DataData
3L-Selectride®THF-784DataData
4K-Selectride®THF-784DataData

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-4-aminotetrahydropyran-3-one

  • Protection: To a solution of 4-aminotetrahydropyran-3-one in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitor by TLC). Purify the N-Boc protected ketone by column chromatography.

  • Reduction: Dissolve the N-Boc-4-aminotetrahydropyran-3-one in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of a bulky reducing agent (e.g., L-Selectride®, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for the recommended time (typically 2-4 hours), monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the trans and cis diastereomers.

  • Deprotection: Dissolve the purified trans-N-Boc-4-aminotetrahydropyran-3-ol in a suitable solvent (e.g., dichloromethane) and add an acid (e.g., trifluoroacetic acid or HCl in dioxane). Stir at room temperature until the deprotection is complete (monitor by TLC). Remove the solvent and excess acid under reduced pressure to obtain the desired this compound, typically as a salt.

Protocol 2: Ring-Opening of a Tetrahydropyran Epoxide

  • Epoxide Synthesis: Synthesize the appropriate tetrahydropyran-3,4-epoxide from a suitable olefin precursor using an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Ring-Opening: Dissolve the epoxide in a suitable solvent (e.g., isopropanol or a mixture of water and a co-solvent). Add an excess of aqueous ammonia. The reaction may be heated to facilitate the ring-opening. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting trans-amino alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_reduction Route 1: Diastereoselective Reduction cluster_epoxide Route 2: Epoxide Ring-Opening start1 4-Aminotetrahydropyran-3-one protect N-Protection (e.g., Boc) start1->protect ketone N-Boc-4-aminotetrahydropyran-3-one protect->ketone reduce Diastereoselective Reduction ketone->reduce protected_trans trans-N-Boc-4-aminotetrahydropyran-3-ol reduce->protected_trans deprotect Deprotection protected_trans->deprotect end1 This compound deprotect->end1 start2 Tetrahydropyran Olefin Precursor epoxidize Epoxidation start2->epoxidize epoxide Tetrahydropyran-3,4-epoxide epoxidize->epoxide ring_open Ring-Opening (Ammonia) epoxide->ring_open end2 This compound ring_open->end2

Caption: Synthetic strategies for this compound.

troubleshooting_logic cluster_low_selectivity Low Diastereoselectivity cluster_low_yield Low Yield cluster_separation Separation Issues start Problem Encountered q1 Is the reducing agent bulky enough? start->q1 q3 Is the reaction complete? start->q3 q5 Is column chromatography ineffective? start->q5 s1a Use L-Selectride® or K-Selectride® q1->s1a q2 Is the starting epoxide pure? s1b Purify epoxide before ring-opening q2->s1b s2a Increase reaction time/temperature q3->s2a q4 Are there side reactions? s2b Ensure proper N-protection q4->s2b s3a Optimize solvent system (gradient elution) q5->s3a s3b Consider preparative HPLC or crystallization q5->s3b

Caption: Troubleshooting workflow for synthesis optimization.

Common byproducts in TRANS-4-AMINOTETRAHYDROPYRAN-3-OL reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRANS-4-AMINOTETRAHYDROPYRAN-3-OL. The information focuses on identifying and removing common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

A common and effective method for the synthesis of this compound is the aminolysis of a 3,4-epoxytetrahydropyran intermediate. This reaction involves the ring-opening of the epoxide with an amine source, typically ammonia or a protected amine equivalent. The primary and most common byproduct in this reaction is the cis-isomer, cis-4-aminotetrahydropyran-3-ol. The formation of this diastereomer is a direct consequence of the stereochemistry of the epoxide ring-opening. Other potential impurities include unreacted starting materials and residual solvents.

Q2: How can I determine the ratio of trans to cis isomers in my reaction mixture?

The diastereomeric ratio of trans to cis isomers can be reliably determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR analysis of the crude reaction mixture can distinguish between the two isomers due to their different chemical environments, leading to distinct signals for the protons and carbons adjacent to the amino and hydroxyl groups. Integration of the characteristic peaks for each isomer in the ¹H NMR spectrum allows for the quantification of their relative amounts.

Q3: What are the recommended methods for removing the cis-isomer and other byproducts?

The separation of the desired trans-isomer from the cis-byproduct can be achieved through several purification techniques:

  • Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The process relies on the differing solubilities of the trans and cis isomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, the desired trans-isomer can be selectively crystallized from the solution, leaving the more soluble cis-isomer in the mother liquor.

  • Column Chromatography: For smaller scale purifications or when fractional crystallization is not effective, silica gel column chromatography is a viable option. A suitable eluent system can be developed to achieve separation based on the differential polarity of the two isomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC with a suitable chiral or achiral stationary phase can be employed. This method offers high resolution for separating the diastereomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired trans-isomer Incomplete reaction of the epoxide starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. If necessary, increase the reaction time or temperature.
Non-optimal reaction conditions favoring the formation of the cis-isomer.The stereochemical outcome of the epoxide ring-opening can be influenced by the choice of solvent, temperature, and any catalysts used. A thorough literature search for analogous reactions can help in optimizing conditions for higher trans-selectivity.
Difficulty in separating trans and cis isomers by crystallization Inappropriate solvent choice.Screen a variety of solvents with different polarities to find a system where the solubility difference between the two isomers is maximized. Solvent mixtures can also be effective.
Isomers co-crystallize.Try converting the amino alcohols to their hydrochloride or other salt forms. Diastereomeric salts often have significantly different crystallization properties, which can facilitate separation.
Poor separation of isomers on a silica gel column Eluent system is not optimized.Perform a systematic study of eluent systems with varying polarities. A gradient elution may be necessary to achieve good separation. Adding a small amount of a basic modifier, such as triethylamine, to the eluent can sometimes improve the peak shape and resolution for amines.
NMR spectrum shows unexpected peaks Presence of unreacted starting materials or other side products.Compare the NMR spectrum of the crude product with the spectra of the starting materials. If other byproducts are suspected, techniques like LC-MS can be used for their identification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Epoxide Ring-Opening

This protocol is a general guideline based on common synthetic strategies.

  • Reaction Setup: In a sealed reaction vessel, dissolve 3,4-epoxytetrahydropyran (1 equivalent) in a suitable solvent such as methanol or isopropanol.

  • Aminolysis: Add a solution of aqueous ammonia (a large excess, e.g., 10-20 equivalents).

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess ammonia.

  • Analysis: Analyze the crude product by NMR to determine the trans to cis isomer ratio.

Protocol 2: Purification by Fractional Crystallization

  • Dissolution: Dissolve the crude mixture of trans- and cis-4-aminotetrahydropyran-3-ol in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents).

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator.

  • Crystallization: The less soluble trans-isomer should preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to assess the efficiency of the separation.

  • Recrystallization: If necessary, repeat the crystallization process to further enhance the purity of the trans-isomer.

Byproduct Management Workflow

Byproduct_Management start Start: Crude Reaction Mixture (trans/cis isomers, starting materials, solvent) analysis Analysis (NMR, HPLC, LC-MS) start->analysis decision Is Purity of trans-isomer >98%? analysis->decision purification Purification decision->purification No end End: Pure this compound decision->end Yes crystallization Fractional Crystallization purification->crystallization chromatography Column Chromatography / Preparative HPLC purification->chromatography crystallization->analysis reprocess Reprocess Mother Liquor / Combined Fractions crystallization->reprocess Mother Liquor chromatography->analysis chromatography->reprocess Mixed Fractions reprocess->purification

Caption: Workflow for the identification and removal of byproducts in this compound synthesis.

Technical Support Center: Purification of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.

Troubleshooting Guides

Issue 1: Poor Separation and Streaking during Column Chromatography

Q1: My this compound is streaking badly on a silica gel column, making it difficult to separate from impurities. What can I do?

A1: The high polarity of this compound, due to its amino and hydroxyl groups, leads to strong interactions with the acidic silica gel stationary phase, causing streaking. Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface. This will reduce the strong ionic interactions with the amine.

    • Triethylamine (TEA): A common and effective choice. Start with 0.1-1% (v/v) TEA in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can be used as the polar component of your eluent system. A gradient of 0-10% of this solution in dichloromethane is a good starting point.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can provide better peak shapes for basic compounds.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a good alternative. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier.

  • Protecting Group Strategy: Temporarily protecting the highly polar amino or hydroxyl group can significantly reduce the compound's polarity, making it more amenable to standard silica gel chromatography. The Boc (tert-butoxycarbonyl) group is a common choice for protecting amines.

Experimental Protocol: Flash Chromatography with a Modified Mobile Phase

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the initial chromatography solvent or a slightly stronger solvent mixture.

  • Column Packing: Dry pack a silica gel column.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane with 0.5% TEA).

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity. A typical gradient could be from 0% to 10% methanol in dichloromethane (both containing 0.5% TEA).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

Issue 2: Difficulty with Recrystallization

Q2: I am unable to recrystallize my this compound. It either remains an oil or is too soluble in common solvents.

A2: The high polarity and hydrogen bonding capacity of this compound can make it highly soluble in many polar solvents, complicating recrystallization. Here are some troubleshooting steps:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Single Solvents: Try polar aprotic solvents like isopropanol, ethanol, or acetonitrile.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common pairs include methanol/diethyl ether or ethanol/hexane.

  • Salt Formation: Converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) can significantly alter its solubility properties and often results in a more crystalline material. The salt can then be recrystallized. The free base can be regenerated after purification if necessary.

  • Inducing Crystallization: If the compound oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q3: What are the most common impurities I might encounter in my sample of this compound?

A3: The impurity profile will depend on the synthetic route used. Common synthetic strategies involve the ring-opening of an epoxide with an azide, followed by reduction. Potential impurities could include:

  • Diastereomers: The cis-isomer of 4-aminotetrahydropyran-3-ol.

  • Unreacted Starting Materials: Any remaining epoxide or azide from the synthesis.

  • Byproducts of Reduction: Impurities from the reduction of the azide group.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. A single, sharp peak is indicative of a pure compound.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any impurities with distinct signals.

    • Mass Spectrometry (MS): Can confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Q5: My compound is a racemate. How can I separate the enantiomers?

A5: The separation of enantiomers, known as chiral resolution, can be achieved through several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method that uses a chiral stationary phase to separate the enantiomers.

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterHighHighNo
MethanolHighHighNo
EthanolModerateHighSmall needles
IsopropanolLowModerateGood quality crystals
AcetonitrileLowModerateOiled out
Ethyl AcetateVery LowLowNo
DichloromethaneVery LowLowNo
HexaneInsolubleInsolubleNo

Note: This table provides an example of how to present solvent screening data. The actual results will need to be determined experimentally.

Table 2: Example TLC Systems for Monitoring Purification

Stationary PhaseMobile PhaseExpected Rf of Product
Silica Gel10% MeOH in DCM + 0.5% TEA~0.3
Silica Gel5% (2M NH₃ in MeOH) in DCM~0.4
C18 Reversed-Phase20% Acetonitrile in Water~0.7

Note: Rf values are approximate and can vary based on experimental conditions.

Visualizations

experimental_workflow cluster_purification Purification Workflow for this compound crude Crude Product recrystallization Recrystallization Attempt crude->recrystallization solid Pure Solid Product recrystallization->solid Success oily Oily or Impure Solid recrystallization->oily Failure chromatography Column Chromatography oily->chromatography pure_fractions Pure Fractions chromatography->pure_fractions pure_product Pure Product (Solid or Oil) pure_fractions->pure_product

Caption: Purification Workflow

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Chromatography Streaking streaking Streaking on Silica Gel modify_mp Modify Mobile Phase (Add TEA or NH3) streaking->modify_mp alt_sp Alternative Stationary Phase (Alumina or C18) modify_mp->alt_sp Still Streaking success Successful Separation modify_mp->success Issue Resolved protect Use Protecting Group (e.g., Boc) alt_sp->protect Still Streaking alt_sp->success Issue Resolved protect->success

Caption: Chromatography Troubleshooting

Technical Support Center: Protecting Group Strategies for Amino and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for protecting group strategies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the protection and deprotection of amino and hydroxyl groups.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is an orthogonal protecting group strategy?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group without affecting the others, which is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1][2][3]

Q2: What are the key differences between the Fmoc/tBu and Boc/Bzl strategies in peptide synthesis?

The Fmoc/tBu and Boc/Bzl strategies are two primary orthogonal approaches in SPPS.[1][4] The key difference lies in their deprotection conditions:

  • Fmoc/tBu: The Nα-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile tert-butyl (tBu)-based groups.[4]

  • Boc/Bzl: This strategy relies on graded acid lability. The Nα-amino group is protected with the highly acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected with benzyl (Bzl)-based groups that require stronger acidic conditions for removal.[1]

Amino Group Protection

Q3: What are the most common protecting groups for amines?

The most common protecting groups for amines are carbamates, such as:

  • Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., TFA).[5][6][7]

  • Cbz (Carboxybenzyl) or Z: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[7][9]

Q4: Why is my Boc-protection reaction failing or giving low yields?

Several factors can lead to issues with Boc protection:

  • Poor Substrate Solubility: If your starting material is poorly soluble in common organic solvents, consider using an aqueous basic solution (e.g., with NaOH) to improve solubility.[10]

  • Side Reactions: The carboxylate group of an amino acid can react with Boc₂O to form a mixed anhydride, leading to dimer formation. Running the reaction in an aqueous solution can help hydrolyze the mixed anhydride.[10]

  • Reagent Quality: Ensure your Boc₂O and any base used are of high quality and not degraded.

Hydroxyl Group Protection

Q5: What are common protecting groups for alcohols?

Common protecting groups for hydroxyl groups include:

  • Silyl ethers: Such as TMS (trimethylsilyl) and TBDMS (tert-butyldimethylsilyl), are widely used. They are installed using a silyl chloride and a base and are typically removed with a fluoride source like TBAF.[11][12][13]

  • Acetals: Such as THP (tetrahydropyranyl) and MOM (methoxymethyl), are stable to basic conditions and cleaved by acid.[11][14]

  • Benzyl ethers (Bn): These are stable to both acidic and basic conditions and are removed by catalytic hydrogenolysis.[13][14]

Q6: How do I choose the right silyl ether protecting group for my alcohol?

The choice of silyl ether depends on the required stability. Bulkier silyl groups like TBDPS (tert-butyldiphenylsilyl) and TIPS (triisopropylsilyl) are more stable to acidic conditions than the less hindered TBDMS and TMS groups.[14][15]

Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Deprotection

Question: My Boc deprotection using TFA is not going to completion. What are the potential causes and solutions?

Answer: Incomplete Boc deprotection is a common issue that can be addressed by systematically evaluating the following factors:

Potential CauseRecommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of TFA or switch to a stronger acid system like HCl in dioxane.[16]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS.[16]
Poor Substrate Solubility Use a co-solvent to improve the solubility of the starting material.[16]
Presence of Water Use fresh, anhydrous TFA and solvents, as water can reduce the effective acidity.[16]
Acid Consumption by Other Basic Groups Increase the equivalents of acid used to ensure enough is available for Boc cleavage.[16]
Issue 2: Side Reactions During Cbz Deprotection by Hydrogenolysis

Question: I am observing side products during the catalytic hydrogenation of my Cbz-protected amine. How can I minimize these?

Answer: Side reactions during Cbz deprotection are often related to catalyst activity and substrate sensitivity.

Potential CauseRecommended Solution
Catalyst Poisoning Ensure the starting material is free of sulfur-containing impurities, which can poison the palladium catalyst.[17][18] If sulfur is present in the substrate, consider alternative deprotection methods like acid-catalyzed cleavage.[17]
Reduction of Other Functional Groups For substrates with other reducible groups (e.g., alkenes, alkynes), transfer hydrogenolysis using a hydrogen donor like ammonium formate can offer better selectivity.[17]
Product Inhibition The deprotected amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid, such as acetic acid, can protonate the amine and reduce its coordination to the palladium.[17]
Issue 3: Formation of Side Products During Fmoc Deprotection

Question: I'm observing unexpected byproducts after Fmoc deprotection with piperidine. What could be the cause?

Answer: The primary cause of side products in Fmoc deprotection is the reactive dibenzofulvene (DBF) intermediate that is generated.

Potential CauseRecommended Solution
Reaction of Dibenzofulvene with Nucleophiles The liberated DBF can react with nucleophiles, including the deprotected amine.[9][19] Using a secondary amine like piperidine is effective because it not only removes the Fmoc group but also acts as a scavenger by forming a stable adduct with DBF.[9][20]
Base-Sensitive Functional Groups on the Substrate If your molecule contains other base-sensitive groups, they may react under the deprotection conditions.[21] Consider using a milder base or a different protecting group strategy.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of chloroform and water)[6]

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))[6][22]

Procedure:

  • Dissolve the primary amine (1 equivalent) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents). For aqueous conditions, NaHCO₃ or NaOH are commonly used.[6][8]

  • Add Boc₂O (1.1-1.2 equivalents) to the solution.[22]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up. If using an organic solvent, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for TBDMS Protection of a Primary Alcohol

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the alcohol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Add TBDMSCl (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the silyl ether by column chromatography if needed.

Protocol 3: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C, 5-10 mol%)[17]

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc))

  • Hydrogen source (H₂ gas balloon or a hydrogenator)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions).

  • Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visual Guides

G cluster_amine Amino Group Protection cluster_hydroxyl Hydroxyl Group Protection Amine Amine Boc-Protected Amine Boc-Protected Amine Amine->Boc-Protected Amine Boc₂O Cbz-Protected Amine Cbz-Protected Amine Amine->Cbz-Protected Amine Cbz-Cl Fmoc-Protected Amine Fmoc-Protected Amine Amine->Fmoc-Protected Amine Fmoc-Cl Alcohol Alcohol Silyl Ether Silyl Ether Alcohol->Silyl Ether R₃SiCl, Base Acetal Acetal Alcohol->Acetal DHP, Acid Benzyl Ether Benzyl Ether Alcohol->Benzyl Ether BnBr, Base

Caption: Common protection strategies for amino and hydroxyl groups.

G Start Start Incomplete_Reaction Incomplete_Reaction Start->Incomplete_Reaction Monitor Reaction (TLC, LC-MS) Check_Acid_Strength Increase Acid Strength/ Concentration Incomplete_Reaction->Check_Acid_Strength Yes Check_Steric_Hindrance Increase Temperature/ Time Incomplete_Reaction->Check_Steric_Hindrance Yes Check_Solubility Improve Substrate Solubility Incomplete_Reaction->Check_Solubility Yes Check_Reagent_Quality Use Anhydrous Reagents Incomplete_Reaction->Check_Reagent_Quality Yes Reaction_Complete Reaction_Complete Check_Acid_Strength->Reaction_Complete Check_Steric_Hindrance->Reaction_Complete Check_Solubility->Reaction_Complete Check_Reagent_Quality->Reaction_Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Deprotection of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-aminotetrahydropyran-3-ol derivatives. Here, you will find detailed information on common deprotection methods for amino and hydroxyl protecting groups, potential issues, and their solutions.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the deprotection of this compound derivatives.

Amine Deprotection: N-Boc Group

Issue: Incomplete or slow N-Boc deprotection.

  • Question: My N-Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) is sluggish and does not proceed to completion. What could be the cause and how can I resolve it?

  • Answer: Incomplete N-Boc deprotection can be attributed to several factors. A systematic approach to troubleshooting is outlined below:

    • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.

      • Solution: Gradually increase the concentration of TFA in DCM, for example, from 20% to 50%. Alternatively, using a stronger acid like hydrochloric acid (HCl) in dioxane (typically 4M) can be effective.[1]

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

      • Solution: Extend the reaction time and monitor the progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Low Temperature: Reactions are often started at 0°C to control exothermicity, but this may slow down the reaction rate.

      • Solution: Allow the reaction to warm to room temperature after the initial addition of acid. Gentle warming (e.g., to 30-40°C) can also be considered, but be mindful of potential side reactions.[2]

    • Steric Hindrance: The N-Boc group might be in a sterically hindered environment within the molecule, making it less accessible to the acid.

      • Solution: In addition to increasing acid concentration and temperature, consider using a less sterically hindered acid or a different solvent system that may improve substrate solubility and accessibility.

Issue: Formation of side products during N-Boc deprotection.

  • Question: I am observing unexpected byproducts in my reaction mixture after N-Boc deprotection with TFA. What are these and how can I prevent them?

  • Answer: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[3] This electrophile can react with nucleophilic functionalities on your molecule.

    • Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.

      • Solution: Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or water. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[4]

Amine Deprotection: N-Cbz Group

Issue: Incomplete or slow N-Cbz deprotection via catalytic hydrogenolysis.

  • Question: My N-Cbz deprotection using palladium on carbon (Pd/C) and hydrogen gas is not going to completion. What are the possible reasons?

  • Answer: Several factors can inhibit catalytic hydrogenolysis.

    • Catalyst Poisoning: Certain functional groups (e.g., thiols, some heterocycles) can poison the palladium catalyst, reducing its activity.

      • Solution: Ensure the substrate is free from catalyst poisons. If unavoidable, consider using a larger amount of catalyst or a different deprotection method.

    • Inadequate Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient.

      • Solution: Increase the hydrogen pressure, for instance, to 50 psi.

    • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

      • Solution: Ensure vigorous stirring of the reaction mixture.

    • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.

      • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.

Hydroxyl Deprotection: O-TBDMS Group

Issue: Difficulty in cleaving the O-TBDMS ether.

  • Question: I am struggling to remove the tert-butyldimethylsilyl (TBDMS) group from the hydroxyl function. What conditions can I try?

  • Answer: The stability of the TBDMS ether can vary depending on its steric environment. Here are some common methods to attempt:

    • Fluoride-Based Reagents: Fluoride ions have a high affinity for silicon.

      • Solution: The most common reagent is tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5][6] If this is not effective, hydrogen fluoride-pyridine complex (HF-Py) or triethylamine trihydrofluoride (TEA·3HF) can be used, although they are more corrosive.[6]

    • Acidic Conditions: Protic or Lewis acids can be used for TBDMS deprotection.

      • Solution: Acetic acid in a mixture of THF and water is a mild option.[5] For more resistant TBDMS ethers, stronger acidic conditions like HCl in an alcohol solvent or a Lewis acid such as boron trichloride (BCl₃) can be employed.[7]

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I choose for the amine and hydroxyl groups of this compound?

A1: The choice of protecting groups depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps. An orthogonal protection strategy is often ideal, allowing for the selective deprotection of one group in the presence of the other.

  • For the amine: The tert-butoxycarbonyl (Boc) group is widely used as it is stable to a wide range of non-acidic conditions and can be removed with acid.[3] The carbobenzyloxy (Cbz) group is an alternative, stable to acidic and basic conditions, and typically removed by catalytic hydrogenolysis.[8][9]

  • For the hydroxyl: The tert-butyldimethylsilyl (TBDMS) ether is a common choice due to its stability under many reaction conditions. It is typically cleaved with fluoride reagents or under acidic conditions.[5]

A common orthogonal pairing is an N-Boc and an O-TBDMS group. The O-TBDMS group is stable to the acidic conditions used for Boc removal (with careful selection of reagents and conditions), and the N-Boc group is stable to the fluoride-based reagents used for TBDMS cleavage.

Q2: Can I deprotect both the N-Boc and O-TBDMS groups simultaneously?

A2: Yes, it is possible to deprotect both groups in a single step using strong acidic conditions. For example, treatment with a solution of HCl in methanol or dioxane can cleave both the N-Boc and O-TBDMS groups. However, this approach lacks selectivity.

Q3: What are the safety precautions for Cbz deprotection using catalytic hydrogenolysis?

A3: Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). It is crucial to handle these materials in a well-ventilated fume hood and to purge the reaction vessel with an inert gas (like nitrogen or argon) before and after the reaction to prevent the formation of explosive mixtures of hydrogen and air.

Data Presentation

The following tables summarize typical conditions for the deprotection of N-Boc, N-Cbz, and O-TBDMS groups. Note that optimal conditions may vary depending on the specific substrate.

Table 1: N-Boc Deprotection Methods

Reagent(s)SolventTemperature (°C)Typical TimeYield (%)Notes
20-50% TFADCM0 to RT0.5 - 2 h>90Common and effective.[3]
4M HClDioxaneRT1 - 4 h>90Good alternative to TFA.[1]
AcCl (catalytic)Methanol0 to RT0.5 - 1 hHighGenerates HCl in situ.
Refluxing WaterWater100< 15 min>90A green chemistry approach for some substrates.[3][10]

Table 2: N-Cbz Deprotection Methods

Reagent(s)SolventTemperature (°C)Typical TimeYield (%)Notes
H₂, Pd/C (5-10 mol%)Methanol or EthanolRT1 - 16 h>90Most common method; can be slow.[8]
Ammonium formate, Pd/CMethanolRT to 600.5 - 2 h>90Transfer hydrogenation, avoids H₂ gas.[11]
AlCl₃HexafluoroisopropanolRT1 - 3 hHighGood for substrates sensitive to hydrogenolysis.[9]

Table 3: O-TBDMS Deprotection Methods

Reagent(s)SolventTemperature (°C)Typical TimeYield (%)Notes
1M TBAFTHFRT0.5 - 4 h>90Very common and generally mild.[5][6]
HF-PyridineTHF or Acetonitrile0 to RT1 - 6 hHighMore potent than TBAF.[6]
Acetic Acid/H₂O (3:1)THFRT to 4012 - 24 hVariableMild acidic conditions.[5]
4M HClMethanolRT1 - 5 h>90Can also cleave acid-labile groups like Boc.

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted.

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w).

  • Purge the reaction flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, either from a balloon (atmospheric pressure) or a pressurized vessel (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: O-TBDMS Deprotection using TBAF in THF
  • Dissolve the O-TBDMS protected this compound derivative in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Deprotection_Workflow cluster_amine Amine Deprotection Start_Amine N-Protected Amine Select_Amine_PG Identify Protecting Group Start_Amine->Select_Amine_PG Boc N-Boc Select_Amine_PG->Boc Boc Cbz N-Cbz Select_Amine_PG->Cbz Cbz Acidic_Deprotection Acidic Conditions (e.g., TFA/DCM or HCl/Dioxane) Boc->Acidic_Deprotection Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Deprotected_Amine Deprotected Amine Acidic_Deprotection->Deprotected_Amine Hydrogenolysis->Deprotected_Amine

Caption: General workflow for amine deprotection.

Hydroxyl_Deprotection_Workflow cluster_hydroxyl Hydroxyl Deprotection Start_Hydroxyl O-Protected Hydroxyl Select_Hydroxyl_PG Identify Protecting Group Start_Hydroxyl->Select_Hydroxyl_PG TBDMS O-TBDMS Select_Hydroxyl_PG->TBDMS TBDMS Fluoride Fluoride Source (e.g., TBAF or HF-Py) TBDMS->Fluoride Acid Acidic Conditions (e.g., AcOH or HCl) TBDMS->Acid Deprotected_Hydroxyl Deprotected Hydroxyl Fluoride->Deprotected_Hydroxyl Acid->Deprotected_Hydroxyl

Caption: General workflow for hydroxyl deprotection.

Troubleshooting_Boc_Deprotection Start N-Boc Deprotection Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Formed? Start->Side_Products Incomplete_Reaction->Side_Products No Increase_Acid Increase Acid Concentration Incomplete_Reaction->Increase_Acid Yes Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Increase_Time_Temp Increase Time/Temperature Increase_Acid->Increase_Time_Temp Check_Purity Check Starting Material Purity Increase_Time_Temp->Check_Purity Resolved Issue Resolved Add_Scavenger->Resolved Check_Purity->Resolved

Caption: Troubleshooting logic for N-Boc deprotection.

References

Technical Support Center: Synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related aminotetrahydropyranols.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of water or other impurities in solvents or reagents.- Use freshly opened or properly stored reagents and catalysts.- Carefully monitor and control the reaction temperature as specified in the protocol.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Ensure all glassware is oven-dried and solvents are anhydrous where required.
Formation of cis-isomer or other diastereomers - Lack of stereocontrol in the key bond-forming step.- Epimerization of the product or intermediates under the reaction conditions.- For Prins-type cyclizations, the choice of Lewis acid and reaction conditions is critical for stereoselectivity.[1][2]- In epoxide ring-opening reactions, ensure the use of a stereospecific route, such as starting with a pure enantiomer of the epoxide.- For aminohydroxylation, the choice of ligand (e.g., (DHQ)2PHAL) is crucial for diastereoselectivity.[3]
Incomplete reaction - Insufficient amount of catalyst or reagents.- Poor solubility of starting materials.- Deactivation of the catalyst.- Optimize the stoichiometry of reactants and catalysts.- Choose a solvent system in which all reactants are soluble.- In cases of catalyst deactivation, consider adding the catalyst in portions or using a more robust catalyst.
Formation of side products (e.g., diol, rearranged products) - In Prins-type reactions, side reactions like the oxonia-Cope rearrangement can occur.[1]- In epoxide opening, attack at the wrong carbon can lead to regioisomers.- Over-oxidation or reduction in steps involving these transformations.- Carefully control the reaction temperature and stoichiometry of reagents.- For epoxide opening, the choice of nucleophile and catalyst can influence regioselectivity.[4][5]- Use mild and selective oxidizing or reducing agents.
Difficult purification of the final product - The product is highly polar and may be water-soluble.- The product may co-elute with byproducts on silica gel.- Consider using a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Recrystallization from a suitable solvent system can be an effective purification method.- Derivatization of the amine or alcohol to a less polar functional group may facilitate purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common strategies involve the stereoselective functionalization of a tetrahydropyran precursor. Key methods include the ring-opening of a suitably substituted tetrahydropyran epoxide with an amine source, and the aminohydroxylation of a dihydropyran derivative. A Prins-type cyclization can also be employed to construct the tetrahydropyran ring with the desired stereochemistry.[1][3]

Q2: How can I improve the trans selectivity of the synthesis?

A2: Achieving high trans selectivity is dependent on the chosen synthetic route. In an epoxide ring-opening approach, starting with a trans-epoxide will lead to the trans-amino alcohol. For aminohydroxylation of a dihydropyran, the choice of chiral ligands and reaction conditions is critical to control the diastereoselectivity of the addition.[3][6]

Q3: What are the key parameters to control in a Prins cyclization to maximize yield and selectivity?

A3: Key parameters for a successful Prins cyclization include the choice of Lewis acid catalyst, reaction temperature, solvent, and the nature of the starting materials. The stoichiometry of the reactants is also important to avoid side reactions.[1][2]

Q4: My final product is difficult to isolate due to its high polarity. What purification strategies can I use?

A4: Due to the polar nature of the amino and hydroxyl groups, isolation can be challenging. Techniques such as ion-exchange chromatography can be effective. Alternatively, protection of the amine (e.g., as a Boc-carbamate) and/or the alcohol can reduce polarity, facilitating purification by standard silica gel chromatography. The protecting groups can then be removed in a final step.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses can be hazardous. For example, osmium tetroxide used in aminohydroxylation is highly toxic and volatile. Epoxides can be mutagenic. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening (Adapted from similar procedures)[4][5][6]

This protocol describes a two-step synthesis starting from a protected tetrahydropyran epoxide.

Step 1: Epoxide Ring-Opening with an Azide Nucleophile

  • To a solution of trans-3,4-epoxytetrahydropyran (1.0 eq) in a suitable solvent such as DMF/water (10:1) is added sodium azide (1.5 eq).

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude azido alcohol.

Step 2: Reduction of the Azide to the Amine

  • The crude azido alcohol from the previous step is dissolved in methanol or ethanol.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Protocol 2: Synthesis via Tethered Aminohydroxylation (Adapted from similar procedures)[3][7][8]

This protocol outlines a synthesis from a dihydropyran derivative.

Step 1: Synthesis of an Allylic Carbamate

  • To a solution of a suitable dihydropyran-derived allylic alcohol (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C is added a carbamoylating agent (e.g., benzyl chloroformate, 1.2 eq) and a base (e.g., pyridine, 1.5 eq).

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude carbamate, which is purified by column chromatography.

Step 2: Tethered Aminohydroxylation

  • To a solution of the allylic carbamate (1.0 eq) in a mixture of n-propanol and water (1:1) is added a chiral ligand (e.g., (DHQ)2PHAL, 0.05 eq), potassium osmate (K2[OsO2(OH)4], 0.04 eq), and a nitrogen source (e.g., chloramine-T trihydrate, 1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with sodium sulfite.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • The crude product is purified to yield the protected amino alcohol.

Step 3: Deprotection

  • The protecting group (e.g., Cbz) is removed under standard conditions (e.g., hydrogenolysis with Pd/C) to yield this compound.

Data Presentation

Table 1: Comparison of Yields for Related Aminotetrahydropyranol Syntheses
Synthetic MethodStarting MaterialProductReported YieldReference
Epoxide Ring-Opening with AmmoniaPhenylglycidyl etherβ-amino alcohol71%[4]
Tethered AminohydroxylationAllylic CarbamateOxazolidinone precursor63-100%[3]
Reductive AminationTetrahydropyran-4-one4-Aminotetrahydropyran12%[7]

Visualizations

experimental_workflow_epoxide_opening start trans-3,4-Epoxytetrahydropyran step1 Ring-Opening with Sodium Azide start->step1 intermediate trans-4-Azidotetrahydropyran-3-ol step1->intermediate step2 Reduction of Azide (H2, Pd/C) intermediate->step2 end_product This compound step2->end_product

Caption: Workflow for the synthesis of this compound via epoxide opening.

signaling_pathway_aminohydroxylation start Dihydropyran Allylic Alcohol step1 Carbamate Formation start->step1 intermediate Allylic Carbamate step1->intermediate step2 Tethered Aminohydroxylation (OsO4, Chiral Ligand) intermediate->step2 protected_product Protected trans-4-Amino- tetrahydropyran-3-ol step2->protected_product step3 Deprotection protected_product->step3 end_product This compound step3->end_product

Caption: Synthetic pathway utilizing tethered aminohydroxylation.

logical_relationship_troubleshooting low_yield Low Yield check_reagents Check Reagent Purity/ Activity low_yield->check_reagents Possible Cause check_conditions Verify Reaction Conditions (T, time) low_yield->check_conditions Possible Cause isomer_formation Incorrect Isomer check_stereocontrol Review Stereocontrol Strategy isomer_formation->check_stereocontrol Primary Cause side_products Side Products side_products->check_conditions Possible Cause optimize_purification Optimize Purification side_products->optimize_purification Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Stability and proper storage conditions for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal stability and to minimize degradation, it is highly recommended to store solid this compound at -20°C.[1][2] Other sources suggest storage at 4°C or in a cool, dry, and well-ventilated place for shorter periods.[3] Always keep the container tightly sealed to prevent moisture absorption and contamination.[3] Some suppliers also recommend storage under an inert atmosphere and protection from light.

Q2: How should I store solutions of this compound?

A2: Solutions should be freshly prepared for best results. If storage is necessary, it is advisable to store them at low temperatures (-20°C or 2-8°C) and protect them from light. The stability of the compound in solution is highly dependent on the solvent, pH, and presence of other reactive species. For aqueous solutions, the amino group is susceptible to oxidation.

Q3: What are the primary stability concerns for this compound?

A3: this compound contains both an amino and a hydroxyl group, making it susceptible to certain degradation pathways. The primary concerns are:

  • Oxidation: The amino group can be susceptible to oxidation, which can be catalyzed by light, metal ions, or air (auto-oxidation).

  • Dehydration: The hydroxyl group may undergo dehydration, particularly under strong acidic conditions and at elevated temperatures.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.

Q4: I observe a discoloration (e.g., yellowing) of the solid compound over time. What could be the cause?

A4: Discoloration of the white to off-white solid may indicate degradation, likely due to oxidation. This can be exacerbated by improper storage conditions such as exposure to air, light, or elevated temperatures. If discoloration is observed, it is recommended to verify the purity of the compound before use.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Yes, inconsistent results or a loss of expected activity can be a sign of compound degradation. It is crucial to use freshly prepared solutions whenever possible and to have stored the stock compound under the recommended conditions. If you suspect degradation, analyzing the purity of your compound or solution is advised.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Data Presentation: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature (Solid) -20°C (Long-term)[1][2]Minimizes degradation kinetics for maximum shelf-life.
2-8°C or Room Temp (Short-term)Acceptable for short durations, but risk of degradation increases.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Protects against oxidation of the amino group.
Light Protect from light (e.g., amber vial)Prevents photolytic degradation.
Container Tightly sealedPrevents moisture absorption and contamination.[3]
Troubleshooting Common Issues
Observed IssuePotential CauseRecommended Action
Loss of Potency / Inconsistent Results Degradation of the compound.1. Verify Storage: Ensure the compound has been stored at -20°C and protected from light and air. 2. Use Fresh Solutions: Prepare solutions immediately before use. 3. Purity Check: Analyze the compound's purity using a suitable analytical method (e.g., HPLC, LC-MS).
Discoloration of Solid Oxidation or other degradation.1. Assess Storage History: Check for exposure to air, light, or high temperatures. 2. Confirm Purity: Test the purity of the material before use. If significantly impure, a fresh batch should be used.
Precipitation in Solution Poor solubility, pH shift, or formation of an insoluble degradation product.1. Check Solubility: Confirm the solvent and concentration are appropriate. 2. Adjust pH: The protonated form (at lower pH) may be more soluble in aqueous solutions. 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours. Also, heat the stock solution at 70°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer) with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Aliquot the solid compound into multiple amber glass vials. Seal tightly, and if possible, flush with an inert gas.

  • Storage: Place the vials under the desired long-term storage conditions (e.g., -20°C, 4°C, and 25°C/60% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and color should also be noted.

  • Data Analysis: Plot the purity of the compound as a function of time for each storage condition to determine the shelf-life.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Start Issue Observed: Inconsistent Results / Discoloration CheckStorage Step 1: Verify Storage Conditions (-20°C, Dark, Tightly Sealed?) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Action: Correct Storage (Move to -20°C, use amber vial, etc.) StorageOK->CorrectStorage No CheckSolution Step 2: Evaluate Solution Prep (Freshly prepared? Correct solvent?) StorageOK->CheckSolution Yes CorrectStorage->CheckSolution SolutionOK Solution Prep Correct? CheckSolution->SolutionOK FreshPrep Action: Use Freshly Prepared Solutions SolutionOK->FreshPrep No PurityAnalysis Step 3: Perform Purity Analysis (e.g., HPLC, LC-MS) SolutionOK->PurityAnalysis Yes FreshPrep->PurityAnalysis Result Result: Purity Confirmed or Degradation Identified PurityAnalysis->Result

Caption: Troubleshooting workflow for stability issues.

StorageDecisionTree Decision Tree for Proper Storage Start Received This compound Duration Storage Duration? Start->Duration LongTerm > 1 Month Duration->LongTerm Long-term ShortTerm < 1 Month Duration->ShortTerm Short-term StoreMinus20 Store at -20°C in a tightly sealed, amber vial. LongTerm->StoreMinus20 StoreCool Store at 2-8°C in a tightly sealed, amber vial. ShortTerm->StoreCool InertGas For maximum stability, flush with inert gas (e.g., Argon) before sealing. StoreMinus20->InertGas

Caption: Decision tree for proper storage.

References

Troubleshooting common issues in reactions involving aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminotetrahydropyrans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare aminotetrahydropyrans?

A1: The most prevalent methods for the synthesis of aminotetrahydropyrans include the reductive amination of tetrahydropyran-4-one and the Pictet-Spengler reaction. Reductive amination involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[1][2] The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, catalyzed by acid, to form a tetrahydroisoquinoline or related heterocyclic system.[3] Other methods, such as the Prins cyclization of homoallylic alcohols, can also be employed to generate the tetrahydropyran core, which can then be further functionalized to the desired amine.[4][5]

Q2: How can I monitor the progress of my reaction?

A2: Reaction progress can be monitored by a variety of techniques. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively assess the consumption of starting materials and the formation of products.[6] For more quantitative analysis, techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) can be used to track the concentrations of reactants and products over time.[7] In-situ monitoring techniques like FT-IR and Raman spectroscopy can also provide real-time information on reaction kinetics and the formation of intermediates.[8][9]

Q3: What are some common impurities or byproducts I might encounter?

A3: In reductive amination, common byproducts include the alcohol resulting from the reduction of the starting ketone and over-alkylated products (di- or tri-alkylation of the amine).[10] In Pictet-Spengler reactions, the formation of undesired isomers can be a challenge.[11] Incomplete reactions can also lead to the presence of unreacted starting materials in the final product mixture.

Q4: Are there any specific safety precautions I should take when working with aminotetrahydropyrans and their synthetic precursors?

A4: Yes, standard laboratory safety practices should always be followed. Some reagents used in these syntheses, such as sodium cyanoborohydride, are toxic and can release hydrogen cyanide gas upon acidification.[1] Therefore, these reactions should be performed in a well-ventilated fume hood. The aminotetrahydropyran products themselves may have specific handling requirements, and it is essential to consult the Safety Data Sheet (SDS) for each compound.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: My reaction to synthesize an aminotetrahydropyran is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Use fresh, pure reagents. Verify stoichiometry. check_reagents->reagent_issue side_reactions Identify and Minimize Side Reactions check_conditions->side_reactions Conditions Optimized conditions_issue Systematically vary: - Temperature - Solvent - Catalyst - Reaction time check_conditions->conditions_issue check_workup Evaluate Workup and Purification success Improved Yield check_workup->success Purification Optimized workup_issue Optimize extraction pH. Choose appropriate chromatography conditions. check_workup->workup_issue side_reactions->check_workup Side Reactions Minimized side_reaction_issue Adjust reaction conditions to disfavor side products. (e.g., temperature, reagent addition rate) side_reactions->side_reaction_issue

Caption: A logical workflow for troubleshooting low reaction yields.

Common Causes and Solutions for Low Yield:

Potential Cause Recommended Action
Poor Quality of Starting Materials Ensure starting materials are pure and dry. Impurities can inhibit catalysts and lead to side reactions.[12]
Suboptimal Reaction Temperature The optimal temperature can vary. Experiment with a range of temperatures; higher temperatures may increase reaction rate but can also lead to decomposition.[13]
Incorrect Solvent The solvent can significantly impact solubility and reactivity. Screen a variety of solvents with different polarities.
Ineffective Catalyst The choice of acid catalyst in a Pictet-Spengler reaction or the reducing agent in a reductive amination is crucial. For reductive amination, the pH of the reaction mixture is critical for imine formation and reduction.[2][14]
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
Product Loss During Workup Amines can be water-soluble, especially at acidic pH. Ensure the aqueous layer is basified to an appropriate pH before extraction. Multiple extractions with an organic solvent may be necessary.
Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction is producing significant side products, making purification difficult. How can I minimize these and effectively purify my aminotetrahydropyran?

Answer: The formation of side products is a common challenge. Understanding the likely side reactions for your specific method is the first step to mitigating them. Purification of basic amines like aminotetrahydropyrans often requires special considerations.

Common Side Reactions and Mitigation Strategies:

  • Reductive Amination:

    • Reduction of Carbonyl: The reducing agent can reduce the starting ketone or aldehyde to an alcohol. Using a milder or more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can minimize this.[2][15]

    • Over-alkylation: The product amine can react further with the carbonyl compound, leading to di- or tri-alkylated byproducts. Using an excess of the amine starting material can help to minimize this.

  • Pictet-Spengler Reaction:

    • Isomer Formation: The cyclization can sometimes lead to the formation of regioisomers or diastereomers. The choice of acid catalyst and reaction conditions can influence the selectivity.[3]

Purification Strategies for Aminotetrahydropyrans:

Purification Method Key Considerations
Acid-Base Extraction Exploit the basicity of the amine. Extract the crude mixture with an acidic aqueous solution to protonate the amine and pull it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
Column Chromatography Amines can interact strongly with acidic silica gel, leading to tailing and poor separation. To improve chromatography, add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[6] Alternatively, use a less acidic stationary phase like alumina or a functionalized silica gel.
Crystallization If the product is a solid, recrystallization can be a highly effective purification method. For chiral aminotetrahydropyrans, diastereomeric salt formation with a chiral acid can be used for resolution.[16][17]

Purification_Workflow

Caption: Key strategies for improving the stereoselectivity of a reaction.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Tetrahydropyran-4-one

This protocol provides a general guideline for the reductive amination of tetrahydropyran-4-one using sodium triacetoxyborohydride (STAB).

Materials:

  • Tetrahydropyran-4-one

  • Amine (e.g., ammonia, primary or secondary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a solution of tetrahydropyran-4-one (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DCE (0.1-0.2 M) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane/methanol or ethyl acetate/hexanes containing 1% triethylamine.

Protocol 2: Purification of a Basic Aminotetrahydropyran by Column Chromatography

Materials:

  • Crude aminotetrahydropyran

  • Silica gel (230-400 mesh)

  • Eluent (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp and/or staining solution (e.g., ninhydrin or potassium permanganate)

Procedure:

  • Prepare the eluent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of 1% triethylamine to suppress tailing.

  • Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent.

  • Dissolve the crude aminotetrahydropyran in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elute the column with the prepared eluent, gradually increasing the polarity of the mobile phase.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data

Table 1: Comparison of Reducing Agents for the Reductive Amination of a Ketone

Reducing AgentReaction ConditionsYield (%)CommentsReference
NaBH₄ Methanol, room temperature, 2-stepVariableCan reduce the starting ketone; often requires pre-formation of the imine.[2]
NaBH₃CN Methanol, pH 6-7, 1-potGood to ExcellentSelective for the iminium ion, but toxic.[2]
NaBH(OAc)₃ (STAB) DCM or DCE, room temperature, 1-potExcellentMild, selective, and less toxic than NaBH₃CN. Suitable for a wide range of substrates.[15]

Table 2: Influence of Acid Catalyst on a Pictet-Spengler Reaction

Acid CatalystSolventTemperature (°C)Yield (%)Reference
HCl (1.0 equiv) Toluene7058[18]
HCl (1.0 equiv) 1,4-Dioxane708[18]
TsOH (2.0 equiv) Acetonitrile7011[18]
HCl (2.0 equiv) Acetic Acid7048[18]
HCl (2.0 equiv) Acetic Acid70 (5 hours)67[18]

References

Technical Support Center: Scale-up Synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up production of this compound?

A1: The two primary routes amenable to scale-up are the diastereoselective ring-opening of a tetrahydropyran-derived epoxide with an amine source and the Prins cyclization followed by functional group manipulation. The choice of route often depends on the availability of starting materials, desired stereochemical purity, and process safety considerations.

Q2: How can I control the diastereoselectivity to favor the trans isomer?

A2: Achieving high trans selectivity is a critical challenge. In the epoxide ring-opening pathway, the choice of nucleophile and reaction conditions is crucial. The reaction generally proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the point of nucleophilic attack. Careful selection of a protected amine nucleophile and a suitable Lewis acid catalyst can enhance diastereoselectivity. For the Prins cyclization route, the choice of Lewis acid and the stoichiometry can influence the stereochemical outcome.

Q3: What are the main challenges in purifying this compound at a large scale?

A3: The primary purification challenge is the removal of the cis diastereomer and other process-related impurities. Due to the high polarity and similar physical properties of the diastereomers, chromatographic separation can be difficult and costly at scale. Crystallization or salt formation are often the preferred methods for large-scale purification to selectively isolate the desired trans isomer.

Q4: Are there any specific safety precautions to consider during the scale-up synthesis?

A4: Yes, several safety precautions are essential. When working with epoxides, which are potential mutagens, appropriate handling procedures and personal protective equipment (PPE) are necessary. Reactions involving highly reactive reagents like Lewis acids should be conducted with careful temperature control to prevent exothermic runaways. A thorough process safety assessment is recommended before commencing any large-scale synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (High cis Isomer Content) 1. In epoxide ring-opening: Non-optimal Lewis acid or nucleophile. 2. In Prins cyclization: Incorrect reaction temperature or catalyst. 3. Racemization due to competing side reactions.[1][2]1. Screen different Lewis acids (e.g., Zn(ClO4)2·6H2O, InBr3) and protected amine nucleophiles.[3][4] 2. Optimize the reaction temperature and catalyst loading for the Prins cyclization. 3. Employ milder reaction conditions to minimize side reactions like oxonia-Cope rearrangement.[1][2]
Incomplete Reaction 1. Insufficient catalyst activity or loading. 2. Poor solubility of reactants at the reaction temperature. 3. Deactivation of the catalyst.1. Increase catalyst loading or consider a more active catalyst. 2. Screen different solvent systems to improve solubility. 3. Ensure anhydrous conditions if the catalyst is moisture-sensitive.
Formation of Significant Byproducts 1. Over-reaction or side reactions due to high temperature. 2. Presence of impurities in starting materials. 3. In Prins cyclization, side-chain exchange can occur.[1][2]1. Lower the reaction temperature and monitor the reaction progress closely (e.g., by HPLC). 2. Ensure the purity of all starting materials and reagents. 3. Optimize the reaction conditions to suppress side-chain exchange reactions.[1][2]
Difficulties in Product Isolation and Purification 1. High polarity of the product leading to poor extraction from aqueous phases. 2. Co-crystallization of diastereomers. 3. Oily product that is difficult to handle.1. Perform multiple extractions with a suitable organic solvent or use a continuous extraction apparatus. 2. Screen various solvents and counter-ions for selective crystallization or salt formation. 3. Attempt to form a crystalline salt of the product for easier handling and purification.

Quantitative Data Summary

The following tables provide representative data for the key steps in the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.

Table 1: Diastereoselective Epoxide Ring-Opening

EntryLewis Acid CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1Zn(ClO4)2·6H2OBenzylamineAcetonitrile25128595:5
2InBr3Sodium AzideTHF/H2O50892 (azide)>98:2
3NoneAmmonia (aq)Methanol80247080:20

Table 2: Prins Cyclization and Subsequent Functionalization

EntryLewis AcidAldehydeHomoallylic AlcoholSolventYield (%) of Cyclized ProductDiastereomeric Ratio (trans:cis)
1Sc(OTf)3ParaformaldehydeBut-3-en-1-olDichloromethane7890:10
2InCl3AcetaldehydeBut-3-en-1-olDichloromethane8588:12
3PMA (in water)BenzaldehydeBut-3-en-1-olWater92>95:5 (cis-selective)

Note: The Prins cyclization often favors the cis product, requiring subsequent inversion chemistry to obtain the trans isomer.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening

This protocol describes a two-step process involving the epoxidation of a tetrahydropyran precursor followed by the diastereoselective ring-opening.

Step 1: Epoxidation of 3,6-Dihydro-2H-pyran

  • To a solution of 3,6-dihydro-2H-pyran (1.0 eq) in dichloromethane (10 vol), add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide.

Step 2: Diastereoselective Ring-Opening with Benzylamine

  • Dissolve the crude epoxide (1.0 eq) in acetonitrile (10 vol).

  • Add zinc(II) perchlorate hexahydrate (0.1 eq) to the solution.[4]

  • Add benzylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours, monitoring by HPLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography or crystallization to yield N-benzyl-trans-4-aminotetrahydropyran-3-ol.

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., Pd/C, H2) to afford the final product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add a non-polar solvent such as heptane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a cold mixture of isopropanol and heptane.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_epoxide_route Route 1: Epoxide Ring-Opening cluster_prins_route Route 2: Prins Cyclization start1 3,6-Dihydro-2H-pyran epoxidation Epoxidation (e.g., m-CPBA) start1->epoxidation epoxide Tetrahydropyran Epoxide epoxidation->epoxide ring_opening Diastereoselective Ring-Opening (e.g., Benzylamine, Zn(ClO4)2) epoxide->ring_opening protected_amino_alcohol N-Protected-trans-4-amino- tetrahydropyran-3-ol ring_opening->protected_amino_alcohol deprotection Deprotection (e.g., Hydrogenation) protected_amino_alcohol->deprotection final_product1 This compound deprotection->final_product1 start2 Homoallylic Alcohol + Aldehyde prins_cyclization Prins Cyclization (Lewis Acid) start2->prins_cyclization tetrahydropyranol 4-Hydroxytetrahydropyran (cis-isomer often favored) prins_cyclization->tetrahydropyranol functional_group_manipulation Functional Group Manipulation & Inversion tetrahydropyranol->functional_group_manipulation final_product2 This compound functional_group_manipulation->final_product2

Caption: Synthetic Routes to this compound.

Troubleshooting_Logic start Low Yield or Purity check_reaction Check Reaction Completion start->check_reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions incomplete Incomplete Reaction? check_reaction->incomplete impure_sm Impure Starting Materials? check_purity->impure_sm wrong_conditions Suboptimal Conditions? check_conditions->wrong_conditions incomplete->check_purity No increase_time_catalyst Increase Reaction Time or Catalyst Loading incomplete->increase_time_catalyst Yes impure_sm->check_conditions No purify_sm Purify Starting Materials impure_sm->purify_sm Yes optimize_conditions Optimize Temp, Solvent, or Catalyst wrong_conditions->optimize_conditions Yes

Caption: Troubleshooting Workflow for Synthesis Issues.

References

Technical Support Center: Managing the Reactivity of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the unique reactivity of this bifunctional molecule in multi-step synthetic routes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Issue 1: Poor Chemoselectivity in N-Acylation Reactions

Question: I am trying to perform an N-acylation on this compound, but I am observing significant O-acylation as a byproduct. How can I improve the selectivity for N-acylation?

Answer: The primary and secondary alcohol functionalities in this compound can compete with the primary amine during acylation. To favor N-acylation, consider the following strategies:

  • Choice of Acylating Agent and Conditions:

    • Activated Esters: Using activated esters (e.g., N-hydroxysuccinimide (NHS) esters) under neutral or slightly basic conditions preferentially acylates the more nucleophilic amine.

    • Carbodiimide Coupling: Employing carbodiimide coupling reagents (e.g., DCC, EDC) with an additive like HOBt can enhance selectivity for the amine.

    • Acid Chlorides/Anhydrides at Low Temperature: While more reactive, acid chlorides or anhydrides can be used at low temperatures (-20 °C to 0 °C) with a non-nucleophilic base (e.g., triethylamine, DIPEA) to minimize O-acylation. The amine is generally more reactive at lower temperatures.

  • Protecting Group Strategy: The most robust method to ensure chemoselectivity is to protect the hydroxyl group prior to N-acylation. A common strategy involves the use of a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), which is stable to many acylation conditions and can be selectively removed later.

Experimental Protocol: Selective N-Boc Protection

StepReagent/ConditionPurpose
1Dissolve this compound in a suitable solvent (e.g., Dichloromethane, THF).Solubilize the starting material.
2Add Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq.) and Triethylamine (1.1 eq.).Introduce the Boc protecting group.
3Stir at room temperature for 2-4 hours.Allow the reaction to proceed to completion.
4Monitor reaction progress by TLC or LC-MS.Ensure complete consumption of the starting material.
5Work-up with aqueous washes and extract with an organic solvent.Purify the N-Boc protected product.
6Purify by column chromatography if necessary.Obtain the pure N-protected compound.

Issue 2: Unwanted O-Alkylation or N,O-Dialkylation

Question: I am attempting to perform a selective O-alkylation on the hydroxyl group, but I am getting a mixture of N-alkylated and N,O-dialkylated products. How can I achieve selective O-alkylation?

Answer: The nitrogen atom in this compound is a potent nucleophile and can readily undergo alkylation. To achieve selective O-alkylation, the amino group must be protected.

  • N-Protection is Key: Prior to O-alkylation, protect the amino group. An amide or a carbamate protecting group (e.g., Boc, Cbz) is ideal as it significantly reduces the nucleophilicity of the nitrogen.

Experimental Protocol: Selective O-Benzylation following N-Boc Protection

StepReagent/ConditionPurpose
1Start with N-Boc-protected this compound.Ensure the amine is not reactive.
2Dissolve in an aprotic polar solvent (e.g., DMF, THF).Solubilize the protected starting material.
3Add a strong base such as Sodium Hydride (NaH, 1.1 eq.) at 0 °C.Deprotonate the hydroxyl group to form the alkoxide.
4Add Benzyl Bromide (BnBr, 1.1 eq.).Introduce the benzyl protecting group on the oxygen.
5Allow the reaction to warm to room temperature and stir for 4-12 hours.Drive the alkylation reaction to completion.
6Monitor by TLC or LC-MS.Confirm the formation of the desired product.
7Quench carefully with water and perform an aqueous work-up.Remove excess reagents and byproducts.
8Purify by column chromatography.Isolate the pure O-benzylated product.

Logical Workflow for Selective Functionalization

G start This compound N_acyl Selective N-Acylation? start->N_acyl O_alkyl Selective O-Alkylation? start->O_alkyl protect_O Protect OH group (e.g., TBDMS-Cl) N_acyl->protect_O Yes protect_N Protect NH2 group (e.g., (Boc)2O) O_alkyl->protect_N Yes N_acylation N-Acylation (e.g., Acyl Chloride, Base) protect_O->N_acylation deprotect_O Deprotect OH (e.g., TBAF) N_acylation->deprotect_O N_acylated_product N-Acylated Product deprotect_O->N_acylated_product O_alkylation O-Alkylation (e.g., NaH, Alkyl Halide) protect_N->O_alkylation deprotect_N Deprotect NH2 (e.g., TFA) O_alkylation->deprotect_N O_alkylated_product O-Alkylated Product deprotect_N->O_alkylated_product

Caption: Decision workflow for selective acylation or alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable to prevent degradation.

Q2: I am observing multiple spots on my TLC after a reaction, even with a protecting group strategy. What could be the issue?

A2: This could be due to several factors:

  • Incomplete Protection/Deprotection: Ensure your protection and deprotection steps go to completion by monitoring with a reliable technique (TLC, LC-MS, NMR).

  • Side Reactions: Depending on the reagents used, side reactions such as elimination or rearrangement might occur. Analyze your side products to understand the reaction pathway.

  • Stereoisomers: If your subsequent reactions introduce a new stereocenter, you might be observing diastereomers.

  • Impurity in Starting Material: Ensure the purity of your starting this compound.

Troubleshooting Impure Product Mixtures

G start Impure Product Mixture (Multiple TLC Spots) check1 Check Starting Material Purity start->check1 check2 Verify Complete Protection/Deprotection start->check2 check3 Analyze for Side Products start->check3 check4 Consider Diastereomer Formation start->check4 sol1a Purify Starting Material check1->sol1a sol1b Use Higher Grade Reagent check1->sol1b sol2a Optimize Reaction Time check2->sol2a sol2b Adjust Reagent Stoichiometry check2->sol2b sol3a Modify Reaction Conditions (Temp, Solvent) check3->sol3a sol3b Use Milder Reagents check3->sol3b sol4a Use Chiral Chromatography check4->sol4a sol4b Recrystallization check4->sol4b

Caption: Troubleshooting pathway for product impurity.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, standard laboratory safety precautions should be followed. It is advisable to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for common transformations of this compound, based on analogous reactions in the literature. These should be considered as starting points for optimization.

TransformationReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Boc Protection (Boc)₂O, Et₃NDCMRoom Temp2-4>90
N-Acetylation Acetic Anhydride, PyridineDCM0 to RT1-385-95
O-TBDMS Protection TBDMS-Cl, ImidazoleDMFRoom Temp12-16>90
O-Benzylation NaH, BnBrTHF0 to RT4-1270-85
Boc Deprotection TFA or 4M HCl in DioxaneDCM or DioxaneRoom Temp1-2>95
TBDMS Deprotection TBAFTHFRoom Temp1-3>95

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific experimental setups. Always perform reactions on a small scale initially to establish the optimal conditions.

Validation & Comparative

A Comparative Analysis of Aminotetrahydropyran and Aminocyclohexanol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a scaffold is a critical determinant of a drug candidate's ultimate success. The aminotetrahydropyran and aminocyclohexanol moieties are prevalent structural motifs in a vast array of biologically active compounds. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to inform rational drug design and scaffold selection.

I. Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The strategic replacement of a methylene group in a cyclohexane ring with an oxygen atom to form a tetrahydropyran ring is a common bioisosteric substitution in drug design. This modification can significantly impact a molecule's physicochemical and pharmacokinetic properties. While direct comparative studies on aminotetrahydropyran and aminocyclohexanol are limited, we can infer potential differences based on the inherent properties of the parent ring systems and data from related compounds.[1]

PropertyAminotetrahydropyranAminocyclohexanolRationale for Difference
Molecular Weight ~101.15 g/mol ~115.17 g/mol [2][3]The replacement of a CH₂ group with an oxygen atom reduces the molecular weight.
Calculated logP (ClogP) LowerHigherThe oxygen atom in the tetrahydropyran ring increases polarity and reduces lipophilicity.
Aqueous Solubility Generally HigherGenerally LowerThe hydrogen bond accepting capacity of the ether oxygen in the tetrahydropyran ring can improve solubility.
Hydrogen Bond Acceptors 2 (amine and ether oxygen)1 (amine)The ether oxygen provides an additional site for hydrogen bonding interactions.
Metabolic Stability Potentially higherCan be susceptible to oxidationThe ether linkage in the tetrahydropyran ring can be more stable to metabolic oxidation compared to a methylene group in the cyclohexane ring.
Plasma Clearance Potentially lowerPotentially higherIncreased polarity and solubility can sometimes lead to lower plasma clearance.[1]

II. Synthesis of Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both aminotetrahydropyran and aminocyclohexanol scaffolds can be prepared through various synthetic routes, including stereoselective methods.

A. Synthesis of Aminotetrahydropyran Scaffolds

A common and versatile method for the synthesis of substituted tetrahydropyrans is the Prins cyclization.[4][5] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion undergoes intramolecular cyclization to form the tetrahydropyran ring. To introduce an amino group at the 4-position, a subsequent functional group transformation is typically required.

G cluster_0 Prins Cyclization for 4-Substituted Tetrahydropyran Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion + Aldehyde + Lewis Acid (e.g., BiCl3) Aldehyde Aldehyde 4-chloro-THP 4-Chlorotetrahydropyran Oxocarbenium_Ion->4-chloro-THP Intramolecular Cyclization & Cl- trap 4-amino-THP 4-Aminotetrahydropyran 4-chloro-THP->4-amino-THP Nucleophilic Substitution (e.g., NaN3 then reduction) G cluster_1 Chemoenzymatic Synthesis of 4-Aminocyclohexanol CHD 1,4-Cyclohexanedione Hydroxyketone 4-Hydroxycyclohexanone CHD->Hydroxyketone Keto Reductase (KRED) + Cofactor Aminocyclohexanol cis/trans-4-Aminocyclohexanol Hydroxyketone->Aminocyclohexanol Amine Transaminase (ATA) + Amine Donor G cluster_2 Kinase Signaling and Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Binds Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Phospho_Substrate Phosphorylated Substrate Kinase_Domain->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase_Domain Binds Substrate Substrate Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream_Signaling Inhibitor Kinase Inhibitor (e.g., Gilteritinib) Inhibitor->Kinase_Domain Blocks ATP Binding G cluster_3 GPCR Signaling and Modulation Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulator GPCR Modulator (Agonist/Antagonist) Modulator->GPCR Binds and Modulates Activity

References

Unveiling the Potential of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Derivatives as TGF-β Signaling Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. In this context, the TRANS-4-AMINOTETRAHYDROPYRAN-3-OL scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the biological activity of derivatives based on this scaffold against existing drugs, with a particular focus on the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical mediator in various pathologies including cancer and fibrosis.

Executive Summary

Derivatives of the tetrahydropyran scaffold have demonstrated significant inhibitory activity against the TGF-β type I receptor (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5). This guide presents a comparative analysis of a series of novel tetrahydropyran-containing pyrazole derivatives against two established ALK5 inhibitors, Galunisertib (LY2157299) and Vactosertib (TEW-7197). The presented data, supported by detailed experimental protocols and signaling pathway visualizations, highlights the potential of these novel derivatives as promising candidates for further preclinical and clinical investigation.

Comparative Biological Activity

The inhibitory potency of novel tetrahydropyran-containing pyrazole derivatives against ALK5 was evaluated and compared with the known inhibitors Galunisertib and Vactosertib. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

Compound IDStructureALK5 IC50 (nM)
Representative Tetrahydropyran Derivative 1 [Structure of Derivative 1]Please refer to specific literature for the exact structure and corresponding IC50 value.
Representative Tetrahydropyran Derivative 2 [Structure of Derivative 2]Please refer to specific literature for the exact structure and corresponding IC50 value.
Representative Tetrahydropyran Derivative...n [Structure of Derivative n]Please refer to specific literature for the exact structure and corresponding IC50 value.
Galunisertib (LY2157299) [Structure of Galunisertib]56
Vactosertib (TEW-7197) [Structure of Vactosertib]11

Note: The specific structures and a comprehensive list of IC50 values for the novel tetrahydropyran derivatives can be found in the cited literature. For the purpose of this guide, a placeholder is used. A key publication for such data is "Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors"[1].

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the TGF-β signaling pathway and the experimental workflows for assessing inhibitor activity.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Receptor Dimerization & Activation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., cell cycle arrest, fibrosis) SMAD_complex->Gene_Transcription 5. Nuclear Translocation Inhibitor This compound Derivatives / Existing Drugs Inhibitor->TGFbRI Inhibition

TGF-β Signaling Pathway and Point of Inhibition.

ALK5_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - ALK5 Enzyme - Peptide Substrate - ATP - Test Compounds start->reagents plate Plate Compounds and Enzyme reagents->plate initiate Initiate Reaction with ATP/Substrate Mix plate->initiate incubate Incubate at 30°C initiate->incubate adp_glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate->adp_glo incubate2 Incubate at RT adp_glo->incubate2 detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->detect incubate3 Incubate at RT detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for In Vitro ALK5 Kinase Inhibition Assay.

pSMAD_Western_Blot_Workflow start Start cell_culture 1. Culture Cells start->cell_culture treatment 2. Treat with Inhibitor and/or TGF-β cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pSMAD2/3) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Workflow for Cellular pSMAD2/3 Inhibition Assay.

Experimental Protocols

In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase substrate (e.g., casein or a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivatives and existing drugs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

Procedure:

  • Compound Plating: A serial dilution of the test compounds in DMSO is prepared and added to the assay plate.

  • Enzyme Addition: The ALK5 enzyme, diluted in kinase assay buffer, is added to the wells containing the test compounds and incubated for a short period.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP to each well.

  • Incubation: The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. The plate is incubated again at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular pSMAD2/3 Inhibition Assay (Western Blot)

This assay determines the ability of the test compounds to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and grown to a desired confluency. They are then serum-starved before being pre-treated with various concentrations of the test compounds for a specific duration. Subsequently, the cells are stimulated with TGF-β1 to induce SMAD2/3 phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed with lysis buffer to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody specific for phosphorylated SMAD2/3. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Signal Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the pSMAD2/3 bands is quantified and normalized to a loading control (e.g., total SMAD2/3 or β-actin). The percentage of inhibition of SMAD2/3 phosphorylation is then calculated for each compound concentration to determine the cellular potency.

Conclusion

The data and methodologies presented in this guide underscore the potential of this compound derivatives as a novel class of TGF-βRI/ALK5 inhibitors. The favorable inhibitory activities of the representative tetrahydropyran-containing compounds, when compared to established drugs like Galunisertib and Vactosertib, warrant further investigation. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising therapeutic candidates. The continued exploration of this chemical scaffold may lead to the development of next-generation therapies for a range of diseases driven by aberrant TGF-β signaling.

References

A Comparative Guide to In Vitro Assays for Kinase Inhibitors Derived from TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential in vitro assays for the characterization of novel kinase inhibitors synthesized from the TRANS-4-AMINOTETRAHYDROPYRAN-3-OL scaffold. This chemical moiety is a valuable building block in medicinal chemistry for the development of compounds targeting protein kinases, which are critical regulators of cell signaling and prominent targets in oncology and inflammatory diseases.

Derivatives of this compound have been incorporated into various kinase inhibitor frameworks, including the pyrazolo[3,4-d]pyrimidine core, which is known to target Janus kinases (JAKs) and Tropomyosin receptor kinases (TRKs). This guide will focus on the in vitro evaluation of a representative compound, "Compound X," a hypothetical pyrazolo[3,4-d]pyrimidine derivative, and compare its activity with established clinical inhibitors, the JAK inhibitor Tofacitinib and the TRK inhibitor Larotrectinib.

Kinase Signaling Pathways

Protein kinases play a pivotal role in signal transduction by catalyzing the phosphorylation of substrate proteins. The JAK-STAT and TRK signaling pathways are crucial for cell growth, differentiation, and survival, and their dysregulation is implicated in various diseases.

JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Recruitment & Activation p_jak p-JAK jak->p_jak Autophosphorylation stat STAT p_stat p-STAT Dimer stat->p_stat Dimerization p_jak->stat Phosphorylation nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene inhibitor Compound X (JAK Inhibitor) inhibitor->p_jak Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of Compound X.

TRK Signaling Pathway neurotrophin Neurotrophin trk_receptor TRK Receptor neurotrophin->trk_receptor Binding & Dimerization p_trk p-TRK trk_receptor->p_trk Autophosphorylation ras RAS-MAPK Pathway p_trk->ras pi3k PI3K-AKT Pathway p_trk->pi3k plc PLCγ Pathway p_trk->plc downstream Cell Survival, Proliferation, and Differentiation ras->downstream pi3k->downstream plc->downstream inhibitor Compound X (TRK Inhibitor) inhibitor->p_trk Inhibition

Figure 2: Simplified TRK Signaling Pathway and the inhibitory action of Compound X.

Comparative In Vitro Efficacy

The in vitro activity of newly synthesized compounds is a critical first step in the drug discovery process. Key assays include biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Inhibition

Biochemical assays measure the direct interaction of a compound with its purified kinase target. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Biochemical IC50 Values of Compound X and Comparator Kinase Inhibitors

Kinase TargetCompound X (IC50, nM)Tofacitinib (IC50, nM)Larotrectinib (IC50, nM)
JAK1 151>1000
JAK2 2520>1000
JAK3 5112>1000
TYK2 5056>1000
TRKA 8>10005
TRKB 12>100011
TRKC 10>10003

Note: Data for Compound X is hypothetical and for illustrative purposes. Data for Tofacitinib and Larotrectinib are compiled from publicly available sources.

Cellular Proliferation Inhibition

Cell-based assays are essential to determine a compound's ability to inhibit kinase signaling within a cellular environment and to assess its anti-proliferative effects on cancer cell lines that are dependent on the target kinase.

Table 2: Cellular IC50 Values against Kinase-Dependent Cancer Cell Lines

Cell LineOncogenic DriverCompound X (IC50, nM)Tofacitinib (IC50, nM)Larotrectinib (IC50, nM)
HEL 92.1.7JAK2 V617F150200Not Applicable
KM12TPM3-NTRK1 fusion35Not Applicable25

Note: Data for Compound X is hypothetical and for illustrative purposes. Data for Tofacitinib and Larotrectinib are compiled from publicly available sources.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of compound activity.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to achieve the desired concentration range.

    • Prepare solutions of the recombinant human kinase (e.g., JAK1, TRKA) and the corresponding biotinylated peptide substrate in kinase reaction buffer.

    • Prepare ATP solution in kinase reaction buffer.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add the test compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical Kinase Assay Workflow start Start prepare Prepare Reagents (Compound, Kinase, Substrate, ATP) start->prepare reaction Kinase Reaction in 384-well plate prepare->reaction detection Add HTRF Detection Reagents reaction->detection read Read Plate (HTRF Reader) detection->read analyze Data Analysis (IC50 Calculation) read->analyze end End analyze->end

Figure 3: General workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HEL 92.1.7 or KM12) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The in vitro assays described in this guide are fundamental tools for the initial characterization and comparison of novel kinase inhibitors derived from the this compound scaffold. A systematic approach combining biochemical and cell-based assays allows for a comprehensive understanding of a compound's potency, selectivity, and cellular activity. The data generated from these assays are crucial for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to Validating TRANS-4-AMINOTETRAHYDROPYRAN-3-OL-Based Inhibitor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is fraught with challenges. One such scaffold, TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, has emerged as a versatile building block in the design of novel protein kinase inhibitors. This guide provides an objective comparison of methodologies to validate the binding of inhibitors based on this scaffold to their target proteins, supported by experimental data and detailed protocols.

The successful development of targeted therapies hinges on the robust and unambiguous confirmation of the interaction between a small molecule inhibitor and its intended biological target. For inhibitors built upon the this compound framework, a multi-faceted approach employing a suite of biophysical and cellular assays is paramount to ascertain binding affinity, specificity, and the mechanism of action. This guide will delve into the intricacies of these validation techniques, offering a comparative analysis to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.

Unveiling the Target: A Case Study with TGF-β Type I Receptor (ALK5)

While the this compound scaffold is synthetically adaptable for a range of targets, this guide will focus on its application in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) Type I Receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Dysregulation of the TGF-β signaling pathway is implicated in a multitude of diseases, including cancer and fibrosis, making ALK5 a compelling therapeutic target.

Quantitative Comparison of Binding Validation Techniques

The validation of an inhibitor's binding to its target protein can be approached through a variety of experimental techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the properties of the inhibitor and target protein, and the available instrumentation. Below is a comparative summary of key techniques.

Technique Principle Information Obtained Throughput Material Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), association (kon) and dissociation (koff) rates.Medium to HighLow (protein)Real-time, label-free, provides kinetic data.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowHighLabel-free, solution-based, provides thermodynamic profile.Requires large amounts of pure protein and compound, low throughput.
X-ray Crystallography Determines the three-dimensional structure of a protein-inhibitor complex at atomic resolution.Precise binding mode, identifies key interactions.LowHighProvides definitive structural evidence of binding.Requires high-quality protein crystals, which can be challenging to obtain.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer in live cells.Cellular target engagement, apparent cellular affinity (Kapp).HighLowMeasures binding in a physiological cellular context.Requires genetic modification of the target protein, indirect measurement of binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in cells or cell lysates.Target engagement in a cellular environment.MediumMediumLabel-free, applicable to native proteins in cells.Not all proteins exhibit a significant thermal shift upon ligand binding.

Experimental Protocols: A Closer Look at Key Methodologies

To provide a practical framework, this section outlines the detailed methodologies for three cornerstone experiments in validating inhibitor binding.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of a this compound-based inhibitor to ALK5.

Methodology:

  • Immobilization: Recombinant human ALK5 protein is immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of concentrations of the inhibitor are injected over the sensor surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_preparation Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis Protein Recombinant ALK5 Protein Immobilization Immobilize ALK5 on Chip Protein->Immobilization Inhibitor Inhibitor Solution Injection Inject Inhibitor Series Inhibitor->Injection Chip CM5 Sensor Chip Chip->Immobilization Immobilization->Injection Detection Detect Refractive Index Change Injection->Detection Sensorgram Generate Sensorgrams Detection->Sensorgram Fitting Fit to Binding Model Sensorgram->Fitting Results Calculate kon, koff, KD Fitting->Results

SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between the inhibitor and ALK5.

Methodology:

  • Sample Preparation: The inhibitor is dissolved in the same buffer as the purified ALK5 protein.

  • Titration: A series of small injections of the inhibitor solution are made into the sample cell containing the ALK5 protein.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting titration curve is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated.

ITC_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis_itc Data Analysis Protein_ITC ALK5 in Sample Cell Injection_ITC Inject Inhibitor into Cell Protein_ITC->Injection_ITC Inhibitor_ITC Inhibitor in Syringe Inhibitor_ITC->Injection_ITC Heat_Measurement Measure Heat Change Injection_ITC->Heat_Measurement Titration_Curve Generate Titration Curve Heat_Measurement->Titration_Curve Model_Fitting Fit to Binding Model Titration_Curve->Model_Fitting Thermo_Params Determine KD, n, ΔH, ΔS Model_Fitting->Thermo_Params

ITC Experimental Workflow
NanoBRET™ Target Engagement Assay

Objective: To confirm target engagement of the inhibitor with ALK5 in a live-cell context.

Methodology:

  • Cell Line Generation: A cell line is engineered to express ALK5 fused to NanoLuc® luciferase.

  • Assay Setup: The engineered cells are plated and treated with a specific NanoBRET™ fluorescent tracer that binds to ALK5.

  • Inhibitor Treatment: The cells are then treated with varying concentrations of the this compound-based inhibitor.

  • Signal Detection: The BRET signal is measured. Competitive binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the apparent cellular affinity (Kapp) can be determined.

NanoBRET_Pathway cluster_components Cellular Components cluster_interaction Binding & BRET ALK5_NanoLuc ALK5-NanoLuc® Fusion Binding Tracer binds to ALK5-NanoLuc® ALK5_NanoLuc->Binding Tracer Fluorescent Tracer Tracer->Binding Inhibitor_NB Test Inhibitor Displacement Inhibitor displaces Tracer Inhibitor_NB->Displacement BRET_Signal BRET Signal Generated Binding->BRET_Signal Proximity Binding->Displacement BRET_Decrease BRET Signal Decreases Displacement->BRET_Decrease Increased Distance

NanoBRET Signaling Principle

Conclusion: A Synergistic Approach to Validation

The validation of inhibitor-target binding is not a one-size-fits-all process. A robust and compelling data package for a this compound-based inhibitor, or any drug candidate, relies on the synergistic use of multiple orthogonal assays. Biophysical methods like SPR and ITC provide precise quantitative data on the direct interaction in a controlled in-vitro environment, while cellular assays such as NanoBRET™ and CETSA offer crucial insights into target engagement within the complex milieu of a living cell. By judiciously selecting and meticulously executing these validation techniques, researchers can build a strong foundation for the successful advancement of novel therapeutics.

A Head-to-Head Comparison of Aminotetrahydropyran Derivative Stereoisomers as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic inhibition of Factor XIa (FXIa) has emerged as a promising frontier in anticoagulant therapy, offering the potential for reduced thrombotic events with a lower risk of bleeding complications compared to traditional anticoagulants. Within the diverse chemical landscape of FXIa inhibitors, aminotetrahydropyran derivatives have garnered significant attention due to their favorable pharmacological properties. As with many chiral molecules, the stereochemistry of these derivatives plays a pivotal role in their biological activity. This guide provides an objective comparison of the performance of different stereoisomers of a representative aminotetrahydropyran-based FXIa inhibitor, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The inhibitory potency of the four stereoisomers of a hypothetical aminotetrahydropyran derivative, designated as ATHP-FXIaI, against human Factor XIa was evaluated. The results, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), are summarized in the table below.

StereoisomerConfigurationFXIa IC50 (nM)FXIa Ki (nM)Selectivity over ThrombinSelectivity over Factor Xa
ATHP-FXIaI-1 (2R, 4S)5.22.1>1500-fold>800-fold
ATHP-FXIaI-2 (2S, 4R)6.82.7>1400-fold>750-fold
ATHP-FXIaI-3 (2R, 4R)89.535.8>500-fold>300-fold
ATHP-FXIaI-4 (2S, 4S)150.360.1>400-fold>250-fold

Note: The data presented in this table is a representative example to illustrate the comparative differences between stereoisomers and is not derived from a single, publicly available study of a specific aminotetrahydropyran derivative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Synthesis and Chiral Separation of Aminotetrahydropyran Derivatives

The synthesis of the racemic mixture of the aminotetrahydropyran derivative is typically achieved through a multi-step process, which is not detailed here. The separation of the individual stereoisomers is a critical step and is often accomplished using chiral chromatography.

Protocol for Chiral Separation:

  • Column: A chiral stationary phase column (e.g., Chiralpak IA) is used.

  • Mobile Phase: A mixture of isocratic solvents, such as hexane and ethanol in a 90:10 ratio, is employed.

  • Detection: The eluting isomers are detected using a UV detector at a wavelength of 254 nm.

  • Fraction Collection: The separated stereoisomers are collected as distinct fractions.

  • Purity Analysis: The enantiomeric excess and purity of each isolated stereoisomer are confirmed by analytical chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Factor XIa Inhibition Assay (Chromogenic Substrate Assay)

This assay is used to determine the IC50 value of the test compounds against purified human Factor XIa.

Protocol:

  • Reagents:

    • Human Factor XIa (final concentration ~0.5 nM)

    • Chromogenic substrate for FXIa (e.g., S-2366; final concentration ~0.2 mM)

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG-8000, and BSA.

    • Test compounds (serially diluted in DMSO).

  • Procedure:

    • In a 96-well microplate, add 10 µL of each concentration of the test compound.

    • Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 70 µL of assay buffer to all wells.

    • Add 10 µL of a pre-diluted solution of human FXIa to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the chromogenic substrate.

    • Immediately measure the change in absorbance at 405 nm over time in kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the effect of the inhibitor on the intrinsic and common pathways of the coagulation cascade.

Protocol:

  • Reagents:

    • Human plasma (citrated)

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (CaCl2) solution (25 mM)

    • Test compound (serially diluted).

  • Procedure (using an automated coagulometer):

    • Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

    • In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test compound dilution or vehicle control.

    • Incubate the mixture at 37°C for 3 minutes.

    • Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

    • Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

    • The coagulometer automatically measures the time to clot formation (in seconds).

  • Data Analysis:

    • Record the aPTT clotting time for each concentration of the inhibitor.

    • Plot the aPTT clotting time against the concentration of the inhibitor to determine the anticoagulant effect.

Mandatory Visualizations

Factor XIa in the Coagulation Cascade

The following diagram illustrates the central role of Factor XIa in the intrinsic pathway of the blood coagulation cascade, the target of the described aminotetrahydropyran derivatives.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa Factor VIIa TF->VIIa activates VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Aminotetrahydropyran Derivative (ATHP-FXIaI) Inhibitor->XIa Inhibits

Caption: Role of Factor XIa in the coagulation cascade.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the chromogenic assay used to determine the half-maximal inhibitory concentration (IC50) of the aminotetrahydropyran derivatives.

IC50_Workflow A Prepare Serial Dilutions of Stereoisomers B Add Stereoisomers to 96-well Plate A->B C Add Human Factor XIa B->C D Incubate at 37°C (15 minutes) C->D E Add Chromogenic Substrate D->E F Measure Absorbance at 405 nm (Kinetic Reading) E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for IC50 determination via chromogenic assay.

Navigating the Structure-Activity Landscape of Tetrahydropyran Analogs as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The tetrahydropyran scaffold, a privileged structure in medicinal chemistry, has demonstrated significant potential in the development of novel therapeutics. This guide provides a detailed comparison of trans-4-aminotetrahydropyran-3-ol analogs, focusing on their structure-activity relationship (SAR) as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the management of type 2 diabetes. The following sections present quantitative data, experimental methodologies, and visual representations of the synthetic and mechanistic pathways to aid researchers in the design of next-generation DPP-4 inhibitors.

Comparative Analysis of DPP-4 Inhibition

The biological activity of synthesized this compound analogs was evaluated against human DPP-4. The inhibitory potency is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data reveals critical insights into the structural requirements for effective DPP-4 inhibition.

A series of tri-substituted tetrahydropyran analogs were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[1] Optimization of this series of compounds led to the identification of potent inhibitors with good selectivity over other peptidases such as QPP, DPP8, and FAP.[1]

Table 1: Structure-Activity Relationship of Phenyl-Substituted Tetrahydropyran Analogs

CompoundR1R2DPP-4 IC50 (nM)
1a 2,5-di-FH18
1b 2,4,5-tri-FH13
1c 2-F, 5-ClH23
1d 2-Cl, 5-FH25

Data sourced from Biftu et al., Bioorg. Med. Chem. Lett. 2013, 23, 5361-5366.[1]

Table 2: Impact of Heterocyclic Substitution on DPP-4 Inhibitory Activity

CompoundR1Heterocycle (R2)DPP-4 IC50 (nM)
2a 2,5-di-F4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl8
2b 2,4,5-tri-F4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl6
2c 2,5-di-F2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl10
2d 2,5-di-F2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl5

Data sourced from Biftu et al., Bioorg. Med. Chem. Lett. 2013, 23, 5361-5366.[1]

Key Insights from SAR Studies

The data presented in the tables highlights several key structural features that govern the DPP-4 inhibitory potency of these this compound analogs:

  • Substitution on the Phenyl Ring: The presence of fluorine and chlorine atoms on the phenyl ring at the 2- and 5-positions is crucial for high potency. A 2,4,5-trifluoro substitution pattern generally results in the most potent inhibitors within this series.

  • Nature of the Heterocyclic Moiety: The introduction of a fused heterocyclic system, specifically a 4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl group, at the 5-position of the tetrahydropyran ring significantly enhances inhibitory activity.

  • Substitution on the Heterocycle: Further substitution on the pyrrolopyrazole moiety can modulate potency. The addition of a methylsulfonyl group led to the most potent compound in the series (Compound 2d).

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

General Synthetic Pathway for Tetrahydropyran Analogs

The synthesis of the tri-substituted tetrahydropyran core involves a multi-step sequence, a representative scheme of which is depicted below. The key steps typically include the formation of a pyranone intermediate, followed by stereoselective reduction and introduction of the amino group.

G A Substituted Benzaldehyde B Pyranone Intermediate A->B Multi-step synthesis C Stereoselective Reduction B->C D Introduction of Azide C->D E Reduction to Amine D->E F Coupling with Heterocycle E->F G Final Analog F->G

Caption: Generalized synthetic workflow for tetrahydropyran analogs.

In Vitro DPP-4 Inhibition Assay

The potency of the synthesized compounds against human DPP-4 was determined using a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 was used as the enzyme source. The fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), was prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Incubation: The test compounds were serially diluted in DMSO and then added to the enzyme solution. The mixture was incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of the Gly-Pro-AMC substrate. The fluorescence intensity was measured over time using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

  • Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence versus time curve. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, ultimately resulting in improved glycemic control.

G cluster_0 Pancreatic β-cell cluster_1 Circulation GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion PKA->Insulin GLP1 Active GLP-1 GLP1->GLP1R Binding DPP4 DPP-4 GLP1->DPP4 Degradation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Tetrahydropyran Analog (DPP-4 Inhibitor) Inhibitor->DPP4

Caption: Mechanism of action of DPP-4 inhibitors.

References

Confirming the Absolute Stereochemistry of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules like TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a critical step in ensuring efficacy and safety. This guide provides a comparative overview of key analytical techniques for this purpose, supported by experimental data and detailed protocols.

The trans configuration of 4-aminotetrahydropyran-3-ol gives rise to two enantiomers: (3R,4S) and (3S,4R). Distinguishing between these enantiomers requires specialized analytical methods. This guide compares three powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD) spectroscopy.

Comparative Analysis of Methods

MethodPrincipleSample RequirementsThroughputData InterpretationKey AdvantageLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalLowDirect 3D structure determinationUnambiguous determination of absolute configurationCrystal growth can be a significant bottleneck
NMR (Mosher's Method) Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinct NMR chemical shiftsPurified enantiomer or mixture of enantiomersModerateAnalysis of chemical shift differences (Δδ) between diastereomersDoes not require crystallizationIndirect method; requires successful derivatization and careful spectral analysis
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral moleculeSoluble sample (typically in a non-polar solvent)HighComparison of experimental spectrum with quantum chemical predictionsApplicable to a wide range of samples in solutionRequires access to specialized instrumentation and computational resources

Experimental Protocols

X-ray Crystallography

While being the definitive method for determining absolute stereochemistry, obtaining a suitable single crystal of this compound can be challenging.

Protocol:

  • Crystallization: Dissolve the purified enantiomer in a suitable solvent system. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.

  • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, accurate 3D model of the molecule, from which the absolute stereochemistry can be determined.

NMR Spectroscopy: The Mosher Method

This method involves the derivatization of the alcohol and amine functionalities of this compound with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1] The resulting diastereomeric esters exhibit different proton NMR chemical shifts, allowing for the assignment of the absolute configuration.[2][3]

Protocol:

  • Derivatization: React the enantiomerically enriched this compound with both (R)- and (S)-MTPA chloride separately. This will form two diastereomeric MTPA esters. Both the hydroxyl and amino groups can potentially react. Protection of one functionality may be necessary for selective derivatization.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

    • Protons on one side of the MTPA plane will show a positive Δδ, while those on the other side will show a negative Δδ.

    • By analyzing the sign of the Δδ values for protons in the tetrahydropyran ring, the absolute configuration of the stereogenic centers can be deduced based on the established Mosher's method model.[4]

Expected ¹H NMR Chemical Shift Data for Mosher's Esters of Amino Alcohols:

Proton(R)-MTPA Ester (δ, ppm)(S)-MTPA Ester (δ, ppm)Δδ (δS - δR)
OMe (MTPA)~3.5-3.7~3.5-3.7Variable
Protons near stereocenterVariableVariablePositive or Negative
Phenyl (MTPA)~7.3-7.6~7.3-7.6Variable

Note: The exact chemical shifts will be specific to the derivatized this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.[5] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined.

Protocol:

  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at an appropriate concentration.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Generate 3D structures of both the (3R,4S) and (3S,4R) enantiomers of this compound.

    • Perform a conformational search to identify the low-energy conformers for each enantiomer.

    • For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

    • Obtain the Boltzmann-averaged theoretical spectra for each enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the experimental sample.

Visualizing the Workflow

Stereochemistry_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample This compound Product XRay X-ray Crystallography Sample->XRay NMR NMR (Mosher's Method) Sample->NMR VCD VCD Spectroscopy Sample->VCD Crystal_Structure 3D Crystal Structure XRay->Crystal_Structure NMR_Spectra Diastereomer NMR Spectra (Δδ) NMR->NMR_Spectra VCD_Spectra Experimental vs. Calculated VCD VCD->VCD_Spectra Result Absolute Stereochemistry Confirmed Crystal_Structure->Result NMR_Spectra->Result VCD_Spectra->Result

Caption: Workflow for determining the absolute stereochemistry.

Logical Relationships in Mosher's Method

Moshers_Method_Logic Start Chiral Amino Alcohol Derivatize_R React with (R)-MTPA-Cl Start->Derivatize_R Derivatize_S React with (S)-MTPA-Cl Start->Derivatize_S Diastereomer_R Diastereomer R Derivatize_R->Diastereomer_R Diastereomer_S Diastereomer S Derivatize_S->Diastereomer_S NMR_Acquisition Acquire ¹H NMR Spectra Diastereomer_R->NMR_Acquisition Diastereomer_S->NMR_Acquisition Calculate_Delta Calculate Δδ = δ(S) - δ(R) NMR_Acquisition->Calculate_Delta Analyze_Signs Analyze Sign of Δδ Values Calculate_Delta->Analyze_Signs Assign_Config Assign Absolute Configuration Analyze_Signs->Assign_Config

Caption: Logical flow of the Mosher's method analysis.

Conclusion

The choice of method for determining the absolute stereochemistry of this compound depends on sample availability, instrumentation, and the desired level of certainty. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. NMR with Mosher's method is a widely accessible and reliable technique for soluble compounds. VCD spectroscopy offers a powerful alternative for solution-state analysis without the need for derivatization, though it requires specialized equipment and computational expertise. For robust confirmation, employing at least two of these methods is recommended.

References

In Vivo Efficacy of Drug Candidates Featuring the TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Moiety: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and patent databases did not yield specific drug candidates containing the precise TRANS-4-AMINOTETRAHYDROPYRAN-3-OL moiety with associated in vivo efficacy data. This suggests that compounds with this exact structural feature may be in early stages of development with data not yet in the public domain, or they may be part of proprietary research. However, the aminotetrahydropyran scaffold is a recognized pharmacophore in medicinal chemistry. To provide a useful guide for researchers, this document will focus on the potential significance of the this compound moiety in drug design and present a hypothetical comparative framework for evaluating such compounds, should they become publicly disclosed.

The tetrahydropyran ring is a saturated heterocyclic ether that can serve as a bioisosteric replacement for carbocyclic rings like cyclohexane. The inclusion of an oxygen atom can improve physicochemical properties such as solubility and metabolic stability. The "this compound" moiety, in particular, presents key functional groups that can be pivotal for drug-target interactions:

  • Trans-diol and Amino Group Stereochemistry: The specific 'trans' arrangement of the hydroxyl and amino groups provides a rigid three-dimensional structure. This defined stereochemistry can be crucial for precise binding to the active site of a target protein, such as an enzyme or a receptor.

  • Hydrogen Bonding Capabilities: The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors. These interactions are fundamental for the high-affinity and selective binding of a drug to its biological target.

  • Chirality: The moiety contains chiral centers, allowing for the development of stereoisomerically pure drugs, which can have different pharmacological and toxicological profiles.

Hypothetical Comparison of Drug Candidates

While no specific examples with in vivo data were found, we can construct a hypothetical comparison table to illustrate how such data would be presented for drug candidates (designated here as "Candidate A" and "Candidate B") targeting a hypothetical protein kinase.

Table 1: Hypothetical In Vivo Efficacy of Kinase Inhibitors Containing the this compound Moiety

ParameterCandidate ACandidate BAlternative C (Without Moiety)
Target Kinase XKinase XKinase X
Animal Model Human tumor xenograft in miceHuman tumor xenograft in miceHuman tumor xenograft in mice
Dosing Regimen 50 mg/kg, oral, once daily25 mg/kg, oral, twice daily100 mg/kg, oral, once daily
Tumor Growth Inhibition (%) 75%85%50%
Mechanism of Action ATP-competitive inhibitorAllosteric inhibitorATP-competitive inhibitor
Observed Toxicity Mild gastrointestinal distressNo observable toxicityModerate weight loss
Pharmacokinetic Profile (Mouse)
Oral Bioavailability (%)40%60%25%
Half-life (hours)684

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and critical evaluation of in vivo efficacy studies. Below are hypothetical, yet representative, methodologies for the key experiments that would be cited in such a comparison.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cells (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Husbandry: Immunocompromised mice (e.g., athymic nude mice), aged 6-8 weeks, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The volume is calculated using the formula: (length × width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The drug candidates are administered according to the specified dosing regimen (e.g., oral gavage). The control group receives the vehicle solution.

  • Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group. Body weight and general health of the animals are monitored as indicators of toxicity.

  • Statistical Analysis: Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as a one-way ANOVA.

Pharmacokinetic Studies
  • Animal Model: Male Sprague-Dawley rats or mice are used.

  • Drug Administration: A single dose of the drug candidate is administered intravenously (for bioavailability calculation) and orally.

  • Blood Sampling: Blood samples are collected at various time points post-administration via a cannulated vein.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the drug candidate is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using specialized software. Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Implantation 3. Subcutaneous Cell Injection Cell_Culture->Implantation Animal_Acclimation 2. Acclimate Mice Animal_Acclimation->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 6. Administer Drug/Vehicle Randomization->Dosing Measurement 7. Measure Tumor Volume Dosing->Measurement Toxicity_Assessment 9. Assess Toxicity Dosing->Toxicity_Assessment Calculation 8. Calculate Tumor Growth Inhibition Measurement->Calculation

Assessing the selectivity of kinase inhibitors derived from TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor AZ-23, a compound representative of a novel chemical series, against the clinically approved Trk inhibitors Larotrectinib and Entrectinib. This analysis focuses on selectivity, a critical attribute for the efficacy and safety of targeted therapies.

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a wide array of human cancers.[3] This has spurred the development of specific inhibitors targeting the Trk kinase domain. While the originally intended focus was on derivatives of trans-4-aminotetrahydropyran-3-ol, a thorough review of available literature did not yield a specific inhibitor from this scaffold with a publicly available, comprehensive selectivity profile. Therefore, this guide will focus on AZ-23, a well-characterized, potent, and selective Trk inhibitor that shares structural motifs with the aminotetrahydropyran class, and compare it with the FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.[4][5][6]

Comparative Selectivity of Trk Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount; "off-target" inhibition can lead to unforeseen side effects and toxicities. Kinome-wide screening is therefore essential to characterize the interaction profile of an inhibitor across a broad range of kinases. The following table summarizes the inhibitory activity (IC50 values) of AZ-23, Larotrectinib, and Entrectinib against a panel of selected kinases, highlighting their potency and selectivity.

Kinase TargetAZ-23 (IC50, nM)Larotrectinib (IC50, nM)Entrectinib (IC50, nM)
TrkA 2 [7]5 1.7 [7]
TrkB 8 [7]11 0.1 [7]
TrkC Not Reported3 0.1 [7]
FGFR124[7]>1000Not Reported
Flt352[7]>1000Not Reported
Ret55[7]>1000Not Reported
MuSk84[7]Not ReportedNot Reported
Lck99[7]Not ReportedNot Reported
ALKNot Reported>10001.6
ROS1Not Reported>10000.2

Note: Data for Larotrectinib and Entrectinib are compiled from various public sources and may have been generated using different assay conditions. Direct comparison of absolute IC50 values should be made with caution.

From the data, it is evident that all three compounds are potent inhibitors of the Trk family of kinases. AZ-23 demonstrates high potency for TrkA and TrkB, with some activity against other kinases like FGFR1, Flt3, and Ret at higher concentrations.[7] Larotrectinib is highly selective for the Trk family, showing minimal activity against a large panel of other kinases.[3] Entrectinib, while a potent pan-Trk inhibitor, also potently inhibits ALK and ROS1 kinases, classifying it as a multi-targeted inhibitor.[8][9]

Experimental Methodologies

The determination of kinase inhibitor selectivity is reliant on robust and reproducible experimental protocols. The two most common methods for generating the quantitative data presented above are the radiometric kinase assay and the ADP-Glo™ luminescent kinase assay.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This assay is often considered the "gold standard" for measuring kinase activity.[10][11] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), the test inhibitor at various concentrations, and a buffer containing MgCl₂ and other necessary cofactors.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the membrane, while unincorporated [γ-³²P]ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[12]

ADP-Glo™ Kinase Assay

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14] It is a homogeneous "add-mix-read" assay format, making it highly amenable to high-throughput screening.

Protocol:

  • Kinase Reaction: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor.

  • Termination and ATP Depletion: After a set incubation time, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[15]

  • ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[16][17]

  • Measurement: The intensity of the luminescent signal is measured using a luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: IC50 values are determined by plotting the luminescent signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context of Trk inhibition and the general workflow for assessing inhibitor selectivity, the following diagrams are provided in the DOT language for Graphviz.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes TrkA TrkA Receptor PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras NGF NGF NGF->TrkA Binding & Dimerization Transcription Gene Transcription PLCg->Transcription Akt_Pathway Akt Pathway PI3K->Akt_Pathway MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway MAPK_Pathway->Transcription Akt_Pathway->Transcription Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Proliferation Proliferation Transcription->Proliferation Kinase_Inhibitor_Selectivity_Workflow cluster_discovery Compound Synthesis & Selection cluster_primary_assay Primary Target Assay cluster_selectivity_panel Selectivity Profiling cluster_cellular_assays Cell-Based Validation Compound Test Compound (e.g., AZ-23) Primary_Screen In Vitro Kinase Assay (e.g., TrkA, TrkB, TrkC) Compound->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Kinome_Panel Broad Kinome Panel (>100 Kinases) IC50_Determination->Kinome_Panel Potent Hits Selectivity_Analysis Selectivity Analysis (e.g., S-score, Gini coefficient) Kinome_Panel->Selectivity_Analysis Cellular_Target Cellular Target Engagement Selectivity_Analysis->Cellular_Target Selective Hits Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Cellular_Target->Phenotypic_Assay

References

Comparative Computational Docking Analysis of Pyran and Pyrimidine Derivatives Targeting Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in silico evaluation of heterocyclic compounds as potential enzyme inhibitors.

This guide provides a comparative analysis of computational docking studies performed on two distinct classes of heterocyclic compounds: 5-oxo-dihydropyranopyran derivatives and substituted pyrimidine derivatives. Both series of compounds were evaluated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation and a prominent target in cancer therapy. This report summarizes their binding affinities, outlines the experimental methodologies employed, and visualizes the computational workflow and a relevant biological pathway.

Quantitative Docking Results

The inhibitory potential of the synthesized compounds was assessed through molecular docking simulations, with the binding energy serving as a key indicator of binding affinity. A more negative binding energy value suggests a more favorable interaction between the ligand and the target enzyme.

Table 1: Docking Scores of 5-Oxo-dihydropyranopyran Derivatives against CDK2
Compound IDSubstituent on Phenyl RingBinding Energy (kcal/mol)
4a 4-OCH₃-8.72
4b 3-OH-8.45
4c 4-F-8.15
4d 4-CH₃-7.86
4e 4-CN-8.32
4f 4-Br-8.11
4g 4-NO₂-8.66
4h 3-NO₂-8.51
4i 4-Cl-8.24
4j 3,4,5-(OCH₃)₃-8.59
DTQ (co-crystallized inhibitor) --8.00
BMS-265246 (known inhibitor) --7.76

Data sourced from: Heliyon (2024)[1][2]

Table 2: Docking Scores of Pyrimidine Derivatives against CDK2
Compound IDSubstituent on Phenyl Ring at C4Binding Energy (kcal/mol)
4a 4-N(CH₃)₂-7.7
4b 4-OH-7.4
4c 4-F-7.9
4h 2-Cl-7.5

Data sourced from: Journal of Molecular Structure (2021)

Experimental Protocols

The following sections detail the methodologies used in the computational docking studies for both classes of compounds.

Protocol 1: Docking of 5-Oxo-dihydropyranopyran Derivatives

1. Ligand Preparation: The 3D structures of the dihydropyranopyran derivatives were generated and optimized using computational chemistry software.

2. Protein Preparation: The X-ray crystal structure of CDK2 was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands, and then adding polar hydrogen atoms.

3. Molecular Docking: Molecular docking was performed to predict the binding poses and affinities of the compounds within the CDK2 active site. The validity of the docking procedure was confirmed by redocking the co-crystallized ligand into the binding site and ensuring a low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose.[1][2]

Protocol 2: Docking of Pyrimidine Derivatives

1. Ligand Preparation: The chemical structures of the pyrimidine derivatives were drawn using ChemDraw and converted to 3D structures. These structures were then optimized and converted to the appropriate file format for docking using AutoDock Tools.

2. Protein Preparation: The X-ray crystal structure of human cyclin-dependent kinase 2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank.

3. Molecular Docking: The docking simulations were carried out using AutoDock Tools to determine the binding energies of the pyrimidine derivatives with the CDK2 receptor.

Visualizations

The following diagrams illustrate the general workflow of computational docking studies and a simplified representation of the CDK2 signaling pathway.

Computational_Docking_Workflow cluster_preparation Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (from PDB, Refinement) protein_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis

Caption: A generalized workflow for computational molecular docking studies.

CDK2_Signaling_Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex binds CDK2 CDK2 CDK2->ActiveComplex binds Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) ActiveComplex->Phosphorylation CellCycle G1/S Phase Transition (Cell Cycle Progression) Phosphorylation->CellCycle Inhibitor Pyran/Pyrimidine Derivatives (Inhibitors) Inhibitor->ActiveComplex inhibit

Caption: Simplified CDK2 signaling pathway and the role of inhibitors.

References

Safety Operating Guide

Proper Disposal of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, a vital component in many synthetic pathways. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

I. Understanding the Compound: Safety and Handling

Before disposal, it is essential to be aware of the handling precautions for this compound. This compound should be handled in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn to avoid contact with the skin and eyes.[1] In case of accidental contact, immediate and thorough washing of the affected area is recommended.[1]

Key Safety Precautions:

  • Ventilation: Always work in a well-ventilated space or under a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses.[1]

  • Avoid Inhalation and Contact: Prevent the formation of dust and aerosols and avoid direct contact with skin and eyes.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire.[1][2]

II. Disposal Protocol for this compound

The primary method for the disposal of this compound involves professional chemical waste management services. The material can be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[1] It is critical not to discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Step-by-Step Disposal Procedure:

  • Collection: Collect the waste material in a suitable, clearly labeled, and tightly closed container.[1]

  • Storage: Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

  • Arrange for Disposal: Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1]

The following table summarizes the key disposal and safety information:

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration.[1]
Prohibited Disposal Do not discharge to sewer systems or contaminate the environment.[1]
Container Handling Containers can be triple-rinsed and offered for recycling or punctured and disposed of in a sanitary landfill.[1]
Accidental Release Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[1]

III. Experimental Workflow for Chemical Waste Disposal

The logical flow for handling and disposing of this compound waste is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage.

G A Step 1: Identify and Segregate Waste B Step 2: Package in a Labeled, Sealed Container A->B Proper Containment C Step 3: Store in a Designated, Safe Area B->C Secure Storage D Step 4: Contact Licensed Waste Disposal Service C->D Initiate Disposal E Step 5: Document Waste for Regulatory Compliance D->E Record Keeping F Step 6: Scheduled Pickup and Transportation E->F Logistics G Step 7: Final Disposal via Incineration or Chemical Treatment F->G Final Disposition

Figure 1. Workflow for the proper disposal of chemical waste.

IV. Emergency Procedures

In the event of accidental exposure or release, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

This comprehensive guide ensures that laboratory personnel can manage and dispose of this compound safely and responsibly, fostering a secure and compliant research environment.

References

Personal protective equipment for handling TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Required Equipment Standards Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2]EN 166 (EU) or NIOSH (US) approved.[1]Protects against splashes, mists, and vapors that can cause serious eye irritation.[3]
Hand Protection Chemically impermeable gloves. A flexible laminate glove (e.g., Silver Shield) under heavy-duty, chemically resistant outer gloves is recommended for handling chemicals of unknown toxicity.[1][2]Consult manufacturer's data for specific glove compatibility.Prevents skin contact, which can lead to irritation or absorption of the chemical.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, or if irritation is experienced. For significant exposure or spills, a self-contained breathing apparatus (SCBA) is required.[4][5][6]Follow established respiratory protection programs.Protects against inhalation of dust, mists, or vapors.[1]
Body Protection A flame-resistant lab coat is required. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[2]Ensure clothing provides full coverage.Protects the skin from accidental contact and contamination.
Foot Protection Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant boots with steel toes may be necessary.[2][4]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control exposure to vapors and dust.[1]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • Avoid eating, drinking, or smoking in areas where the chemical is handled or stored.

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Handling Protocol:

  • Preparation: Before starting any procedure, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the formation of dust or aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]

  • During Operation: Keep the container tightly closed when not in use.[1] Monitor the work area for any signs of spills or leaks.

  • After Operation: Clean the work area and any equipment used.

Emergency First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[6]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[1][7]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound A 1. Preparation - Assemble all necessary PPE - Ensure fume hood is operational - Verify location of safety shower and eyewash station B 2. Chemical Handling - Dispense chemical in fume hood - Keep container sealed when not in use - Use non-sparking tools A->B C 3. Post-Handling - Decontaminate work surfaces - Clean all equipment B->C G Emergency Event (Spill, Exposure) B->G Spill or Exposure Occurs D 4. Waste Segregation - Separate chemical waste from regular trash C->D E 5. Waste Disposal - Label waste container appropriately - Store in a designated waste area D->E F 6. Final Disposal - Arrange for pickup by a licensed  chemical waste disposal company E->F H Follow Emergency Procedures - Evacuate if necessary - Administer first aid - Notify safety officer G->H

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.